Spiro[2.5]octane-5-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octane-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQBEHKYOAPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303679 | |
| Record name | Spiro[2.5]octane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437087-11-0 | |
| Record name | Spiro[2.5]octane-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437087-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[2.5]octane-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spiro[2.5]octane-5-carbonitrile: A Technical Overview of a Niche Spirocyclic Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and synthesis of Spiro[2.5]octane-5-carbonitrile. Due to the limited availability of published experimental data for this specific isomer, this document primarily draws upon patent literature for its synthesis and provides data for the parent hydrocarbon, Spiro[2.5]octane, to offer contextual reference. This guide aims to be a valuable resource for researchers interested in the synthesis and potential applications of this unique spirocyclic scaffold.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Spiro[2.5]octane
| Property | This compound | Spiro[2.5]octane |
| Molecular Formula | C₉H₁₃N | C₈H₁₄ |
| Molecular Weight | 135.21 g/mol | 110.20 g/mol |
| Appearance | Not explicitly described; likely an oil or low-melting solid | Colorless liquid |
| Boiling Point | Data not available | ~125-126 °C (398-399 K) |
| Melting Point | Data not available | ~ -86 °C (187 K) |
| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents |
| CAS Number | Not assigned | 185-65-9 |
Note: The data for this compound should be considered provisional as it is not derived from detailed experimental studies.
Synthesis of this compound
The synthesis of this compound has been described in the Chinese patent CN103102261A as a key intermediate in the preparation of Spiro[2.5]octane-5-carboxylic acid.[1] The synthetic route involves the reaction of a cyclohexanone derivative with tolylsulfonyl isonitrile in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
The following protocol is an interpretation of the procedure described in patent CN103102261A.[1] Researchers should be aware that this procedure may require further optimization and that all reactions should be carried out by trained personnel in a well-ventilated fume hood.
Materials:
-
Cyclohexanone derivative (e.g., 4-oxocyclohexanecarboxylate, though the patent is not explicit on the starting material leading to the 5-substituted product)
-
Tolylsulfonyl isonitrile
-
Potassium tert-butoxide
-
Ethanol
-
Glycol dimethyl ether (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the cyclohexanone derivative and tolylsulfonyl isonitrile in glycol dimethyl ether.
-
Add ethanol to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add potassium tert-butoxide to the cooled solution in portions, maintaining the temperature below a certain threshold (e.g., 10 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 50 °C.
-
Maintain the reaction at this temperature and stir overnight.
-
Upon completion, the reaction mixture would typically be worked up by quenching with water, followed by extraction with an organic solvent. The organic layers would then be combined, dried, and concentrated under reduced pressure.
-
Purification of the crude this compound would likely be achieved by column chromatography on silica gel.
Note: The patent lacks specific details on stoichiometry, reaction workup, and purification. These steps represent standard organic synthesis practices and would need to be optimized.
Subsequent Reaction: Hydrolysis to Spiro[2.5]octane-5-carboxylic acid
The patent further describes the hydrolysis of the resulting nitrile to the corresponding carboxylic acid.[1]
Procedure Outline:
-
Dissolve the crude or purified this compound in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the reaction mixture to approximately 80 °C and stir overnight.
-
After cooling, the reaction mixture would be acidified with a strong acid (e.g., HCl) to protonate the carboxylate.
-
The carboxylic acid product would then be extracted with an organic solvent.
-
The combined organic extracts would be washed, dried, and the solvent removed to yield the crude Spiro[2.5]octane-5-carboxylic acid, which could be further purified by recrystallization or chromatography.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of Spiro[2.5]octane-5-carboxylic acid from a cyclohexanone precursor, with this compound as the key intermediate, as described in the patent literature.
Caption: Synthetic pathway to Spiro[2.5]octane-5-carboxylic acid.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the nitrile functional group and the spirocyclic core. The nitrile group can undergo a variety of transformations, including:
-
Hydrolysis: To form carboxylic acids or amides, as demonstrated in its synthesis pathway.
-
Reduction: To yield primary amines (Spiro[2.5]octan-5-ylmethanamine).
-
Addition Reactions: With organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
The spiro[2.5]octane scaffold provides a rigid, three-dimensional framework that is of interest in medicinal chemistry for the development of novel therapeutic agents. Spirocyclic systems can offer improved metabolic stability and binding affinity compared to their more flexible acyclic or simpler cyclic counterparts. While no specific biological activities have been reported for this compound, its derivatives, particularly the corresponding carboxylic acid and amine, could be valuable building blocks in drug discovery programs.
Safety and Handling
No specific safety data for this compound is available. As with any nitrile-containing compound, it should be handled with care in a well-ventilated laboratory. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a sparsely documented chemical entity with potential as a synthetic intermediate in the creation of more complex molecules for pharmaceutical and materials science applications. The primary source of information regarding its synthesis is a Chinese patent, which provides a foundational, albeit incomplete, protocol. Further research is required to fully characterize its physical and chemical properties, optimize its synthesis, and explore its potential applications. This guide serves as a starting point for researchers intrigued by the unique structural features of this spirocyclic nitrile.
References
Navigating the Spiro[2.5]octane Core: A Technical Guide to Spiro[2.5]octane-5-carbonitrile and its Precursors
Introduction
Physicochemical Properties of Related Spiro[2.5]octane Derivatives
Quantitative data for the parent Spiro[2.5]octane and the isomeric Spiro[2.5]octane-1-carbonitrile are summarized below, providing key physicochemical parameters for researchers working with this chemical class.
Table 1: Physicochemical Properties of Spiro[2.5]octane
| Property | Value | Source |
| CAS Number | 185-65-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄ | [1][2][3] |
| Molecular Weight | 110.1968 g/mol | [2][3] |
| IUPAC Name | spiro[2.5]octane | [4] |
| Normal Boiling Point | 398.70 ± 1.50 K | [5] |
| Normal Melting Point | 187.00 ± 1.00 K | [5] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.731 | [5] |
Table 2: Computed Properties of Spiro[2.5]octane-1-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [6] |
| Molecular Weight | 135.21 g/mol | [6] |
| IUPAC Name | spiro[2.5]octane-2-carbonitrile | [6] |
| XLogP3-AA | 2.7 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Exact Mass | 135.104800 g/mol | [6] |
| Monoisotopic Mass | 135.104800 g/mol | [6] |
| Topological Polar Surface Area | 23.8 Ų | [6] |
| Heavy Atom Count | 10 | [6] |
Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic acid
The synthesis of Spiro[2.5]octane-5-carbonitrile can be logically approached from its corresponding carboxylic acid. A patented method details a five-step synthesis of Spiro[2.5]octane-5-carboxylic acid starting from the readily available hydroresorcinol.[7] This process is designed to be cost-effective and scalable.[7]
Step 1: Esterification of Hydroresorcinol
-
100 grams of hydroresorcinol are added to 500 ml of methanol.
-
5 ml of sulfuric acid is added at room temperature.
-
The reaction mixture is heated to 65°C and stirred for 6 hours.[7]
Step 2: Solvent-based Reaction
-
The product from Step 1 is reacted in a solvent such as toluene, isopropyl ether, or tetrahydrofuran (THF).
-
The reaction is maintained at a temperature between 20-60°C.[7]
Step 3: Catalytic Reaction
-
A catalytic amount of tosic acid is added to the reaction mixture from Step 2.[7]
Step 4: Thermal Reaction
-
The reaction temperature is raised to 50°C.[7]
Step 5: Final Hydrolysis
-
The final step of the synthesis is conducted at a reaction temperature of 80°C.[7]
-
Specifically, 1.35 g of the intermediate is dissolved in 15 ml of ethanol.
-
An aqueous solution of sodium hydroxide (8 g NaOH in 15 ml of water) is added.
-
The mixture is heated to 80°C and reacted overnight to yield Spiro[2.5]octane-5-carboxylic acid.[7]
Proposed Synthesis of this compound
The conversion of a carboxylic acid to a carbonitrile is a standard transformation in organic synthesis. A common method involves a two-step process: conversion of the carboxylic acid to a primary amide, followed by dehydration of the amide to the nitrile.
Step 1: Amide Formation Spiro[2.5]octane-5-carboxylic acid can be converted to the corresponding primary amide, Spiro[2.5]octane-5-carboxamide, using a variety of standard coupling reagents (e.g., thionyl chloride followed by ammonia, or carbodiimide coupling with ammonia).
Step 2: Dehydration to Nitrile The resulting Spiro[2.5]octane-5-carboxamide can then be dehydrated using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA), to yield the target molecule, this compound.
Visualizing the Synthesis
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of Spiro[2.5]octane-5-carboxylic acid and the logical pathway to this compound.
Caption: Experimental workflow for the synthesis of Spiro[2.5]octane-5-carboxylic acid.
Caption: Logical pathway for the conversion of a carboxylic acid to a carbonitrile.
References
- 1. guidechem.com [guidechem.com]
- 2. Spiro[2.5]octane [webbook.nist.gov]
- 3. Spiro[2.5]octane [webbook.nist.gov]
- 4. Spiro(2,5)octane | C8H14 | CID 135988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro[2.5]octane (CAS 185-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Spiro[2.5]octane-1-carbonitrile | C9H13N | CID 84648267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
Physical characteristics of Spiro[2.5]octane-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of Spiro[2.5]octane-5-carbonitrile. Due to the limited availability of direct experimental data for this specific isomer, this document aggregates information from closely related compounds, predictive models, and established analytical methodologies. It is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel spirocyclic compounds in drug discovery and development. This guide includes tabulated physical property data, detailed hypothetical experimental protocols for synthesis and characterization, and a logical workflow for the investigation of such novel chemical entities.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel intellectual property and improved pharmacological properties. Spiro[2.5]octane derivatives, in particular, offer a unique combination of a cyclopropane and a cyclohexane ring, leading to distinct spatial arrangements of substituents. This compound is a specific, yet sparsely documented, member of this family. The nitrile functional group is a versatile moiety in drug design, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for various other functionalities. This guide aims to consolidate the available information and provide a framework for the systematic study of this compound.
Physicochemical Properties
General Properties of Nitriles
Nitriles are organic compounds containing a -C≡N functional group. The strong polarity of this group generally leads to the following characteristics:
-
Physical State: Lower molecular weight nitriles are typically colorless liquids, while higher molecular weight analogues can be waxy solids.
-
Boiling Point: They exhibit relatively high boiling points for their molecular weight due to strong dipole-dipole interactions.
-
Solubility: Lower-chain nitriles are often soluble in water due to the potential for hydrogen bonding between the lone pair of electrons on the nitrogen atom and the hydrogen atoms of water. Solubility tends to decrease as the hydrocarbon portion of the molecule increases in size.
Predicted and Comparative Physical Data
The following tables summarize available experimental data for the parent compound, Spiro[2.5]octane, and computed data for the closely related Spiro[2.5]octane-1-carbonitrile and Spiro[2.5]octane-5-carboxylic acid to provide a comparative context.
Table 1: Experimental Physical Properties of Spiro[2.5]octane
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [1][2][3][4] |
| Molecular Weight | 110.20 g/mol | [1][2][3][4] |
| Boiling Point | 125.5 °C | [5] |
| Density | 0.8282 g/cm³ | [5] |
| CAS Number | 185-65-9 | [1][2][3][4] |
Table 2: Predicted Physical Properties of Spiro[2.5]octane-1-carbonitrile and Spiro[2.5]octane-5-carboxylic acid
| Property | Spiro[2.5]octane-1-carbonitrile (Predicted) | Spiro[2.5]octane-5-carboxylic acid (Predicted) |
| Molecular Formula | C₉H₁₃N | C₉H₁₄O₂ |
| Molecular Weight | 135.21 g/mol [6] | 154.21 g/mol |
| XLogP3 | 2.7[6] | 2.3 |
| Hydrogen Bond Donor Count | 0[6] | 1 |
| Hydrogen Bond Acceptor Count | 1[6] | 2 |
| Rotatable Bond Count | 0[6] | 1 |
| Exact Mass | 135.1048 g/mol [6] | 154.0994 g/mol |
| Topological Polar Surface Area | 23.8 Ų[6] | 37.3 Ų |
Experimental Protocols
The following sections detail proposed experimental methodologies for the synthesis and characterization of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the conversion of the corresponding carboxylic acid. A method for synthesizing Spiro[2.5]octane-5-carboxylic acid has been described in the patent literature.
Step 1: Synthesis of Spiro[2.5]octane-5-carboxylic acid (as described in patent CN103102261A)
A detailed, multi-step synthesis starting from 1,3-cyclohexanedione is outlined in the patent. The final step of this patented synthesis is the hydrolysis of a precursor to yield the carboxylic acid. For the purpose of this guide, we will start from the readily available carboxylic acid.
Step 2: Conversion of Carboxylic Acid to Primary Amide
-
Chlorination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Spiro[2.5]octane-5-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amination: Slowly add the crude acid chloride to a cooled, concentrated aqueous solution of ammonia (NH₄OH) with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield Spiro[2.5]octane-5-carboxamide.
Step 3: Dehydration of Primary Amide to Nitrile
-
In a dry round-bottom flask, combine Spiro[2.5]octane-5-carboxamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction mixture by carefully adding it to ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Physicochemical Characterization
3.2.1. Determination of Melting and Boiling Points
-
Melting Point: If the purified product is a solid, its melting point can be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
-
Boiling Point: If the product is a liquid, its boiling point can be determined by distillation at atmospheric or reduced pressure.
3.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To elucidate the proton environment of the molecule. The chemical shifts, splitting patterns, and integration of the signals will confirm the spirocyclic structure and the position of the substituents.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environment, including the characteristic signal for the nitrile carbon.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. The absence of a broad O-H stretch (from the carboxylic acid) and C=O stretches (from the amide) would indicate the completion of the synthesis.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
3.2.3. Chromatographic Analysis
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound such as this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound represents an under-investigated molecule with potential applications in medicinal chemistry and materials science. This technical guide has compiled the currently available information, which, although lacking direct experimental data for the target compound, provides a solid foundation for future research. By leveraging predictive data, information from related compounds, and established experimental protocols, researchers can proceed with the synthesis and characterization of this novel spirocycle. The proposed workflow and methodologies outlined herein offer a clear path for elucidating its physicochemical properties and unlocking its potential for various scientific applications.
References
- 1. Spiro[2.5]octan-5-ol | C8H14O | CID 101183832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[2.5]octane (CAS 185-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Spiro[2.5]octane [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Spiro[2.5]octane-1-carbonitrile | C9H13N | CID 84648267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Spiro[2.5]octane-5-carboxylic acid (C9H14O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Structural Analysis of Spiro[2.5]octane-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Spiro[2.5]octane-5-carbonitrile is not extensively available in public-domain literature. This guide provides a comprehensive structural analysis based on the known properties of its core scaffold, constitutional isomers, and established spectroscopic principles. The methodologies described are the standard protocols that would be employed for its definitive characterization.
Executive Summary
This compound is a spirocyclic organic molecule featuring a cyclopropane ring and a cyclohexane ring sharing a single carbon atom (a spiro center). The nitrile functional group is attached to the C5 position of the cyclohexane ring. Spiro compounds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacophore orientations. This document outlines the predicted physicochemical properties, a proposed synthetic approach, and a detailed workflow for the complete structural elucidation and analysis of this compound.
Physicochemical and Structural Data
Quantitative data for the target molecule is inferred from its parent scaffold, Spiro[2.5]octane, and its constitutional isomer, Spiro[2.5]octane-1-carbonitrile. These data provide a baseline for expected values.
Properties of the Core Scaffold: Spiro[2.5]octane
The foundational structure's properties are well-documented.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | PubChem[1] |
| Molecular Weight | 110.20 g/mol | PubChem[1] |
| IUPAC Name | spiro[2.5]octane | PubChem[1] |
| CAS Registry Number | 185-65-9 | NIST[2] |
| Boiling Point | 398.7 K (~125.5 °C) | NIST[3] |
| Melting Point | 187.0 K (~-86.1 °C) | NIST[3] |
| XLogP3 (Computed) | 3.7 | PubChem[1] |
Computed Properties of Isomeric Spiro[2.5]octane-1-carbonitrile
As a constitutional isomer, Spiro[2.5]octane-1-carbonitrile (CAS not available, PubChem CID 84648267) provides the closest available quantitative data for the same molecular formula.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[4] |
| Molecular Weight | 135.21 g/mol | PubChem[4] |
| Exact Mass | 135.104799419 Da | PubChem[4] |
| IUPAC Name | spiro[2.5]octane-1-carbonitrile | PubChem[4] |
| XLogP3 (Computed) | 2.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Polar Surface Area | 23.8 Ų | PubChem[4] |
It is expected that this compound would exhibit very similar values for molecular weight, exact mass, and polar surface area. Differences in properties like the partition coefficient (LogP) and boiling/melting points would arise from the different positioning of the polar nitrile group on the cyclohexane ring.
Synthesis and Purification Workflow
The synthesis of the spiro[2.5]octane core is often achieved through methods involving cyclization reactions.[5][6] A plausible synthetic route to this compound would likely involve the conversion of a precursor, such as Spiro[2.5]octan-5-one or a corresponding alcohol, to the nitrile.
Experimental Protocols for Structural Elucidation
A combination of spectroscopic techniques is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule.
-
Sample Preparation: The sample (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
-
¹H NMR: This experiment will reveal the number of unique proton environments, their integration (ratio), and coupling patterns (J-coupling). Key expected signals include multiplets for the cyclopropyl protons at a relatively upfield chemical shift and complex multiplets for the cyclohexane ring protons. The proton alpha to the nitrile group (at C5) would likely appear as a downfield multiplet due to the deshielding effect of the nitrile.
-
¹³C NMR & DEPT-135: A standard ¹³C experiment will show all unique carbon environments. The DEPT-135 experiment will differentiate between CH₃/CH carbons (positive phase) and CH₂ carbons (negative phase). Quaternary carbons (like the spiro-carbon and the nitrile carbon) will be absent. The spiro-carbon is expected in the 20-40 ppm range, while the nitrile carbon (C≡N) will appear significantly downfield (>110 ppm).
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing the connectivity through the cyclohexane and cyclopropane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of ¹³C peaks.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is critical for confirming the overall structure, for instance, by observing a correlation from the protons on C4 and C6 to the nitrile carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Sample Preparation: A small amount of the neat liquid sample is placed on a salt (NaCl or KBr) plate, or a solution is prepared in a solvent like CCl₄.
-
Analysis: The spectrum would be analyzed for characteristic absorption bands.
-
~2240-2260 cm⁻¹: A sharp, medium-intensity peak characteristic of a C≡N (nitrile) stretch.
-
~2850-3000 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring.
-
~3000-3100 cm⁻¹: C-H stretching vibrations characteristic of the cyclopropyl ring.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern.
-
Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used.
-
Analysis:
-
Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak corresponding to the exact mass of C₉H₁₃N (135.1048).
-
Fragmentation: Under EI, the molecule would likely fragment. Common fragmentation pathways could include the loss of the nitrile group (•CN) or cleavage of the cyclohexane ring.
-
X-ray Crystallography
If a single crystal of sufficient quality can be grown, X-ray crystallography provides the definitive, unambiguous solid-state structure.
-
Protocol: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
-
Data Output: This method yields precise bond lengths, bond angles, and the solid-state conformation of the molecule, confirming the spirocyclic nature and the relative stereochemistry.
References
- 1. Spiro(2,5)octane | C8H14 | CID 135988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[2.5]octane [webbook.nist.gov]
- 3. Spiro[2.5]octane [webbook.nist.gov]
- 4. Spiro[2.5]octane-1-carbonitrile | C9H13N | CID 84648267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
The Emergence of Spirocyclic Nitrile Compounds: A New Frontier in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with enhanced therapeutic properties is a perpetual driver of innovation in drug discovery. Among the scaffolds gaining significant traction are spirocyclic systems, which offer a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic profiles. When combined with the versatile nitrile functional group, these compounds present a compelling new class of molecules with the potential to address a range of challenging therapeutic targets. This technical guide provides a comprehensive overview of the discovery and development of two distinct classes of novel spirocyclic nitrile compounds: a promising anti-glioblastoma agent targeting the SIRT1/p53 pathway and a potent MAT2A inhibitor for the treatment of MTAP-null cancers.
A Spirocyclic Nitrile Compound for Glioblastoma: Targeting the SIRT1/p53 Apoptosis Pathway
Glioblastoma remains one of the most aggressive and difficult-to-treat cancers. A novel 3-oxetanone-derived spirocyclic nitrile compound, herein designated as Spiro-G1, has demonstrated significant anti-proliferative activity in glioblastoma cell lines. This compound is designed to modulate the SIRT1/p53 signaling pathway, a critical regulator of cell fate.
Mechanism of Action and Signaling Pathway
Spiro-G1 is hypothesized to exert its anti-cancer effects by inhibiting SIRT1, a class III histone deacetylase. SIRT1 is known to deacetylate and consequently inactivate the tumor suppressor protein p53. By inhibiting SIRT1, Spiro-G1 allows for the acetylation and activation of p53, which in turn initiates a downstream signaling cascade leading to apoptosis, or programmed cell death, in cancer cells.
Initial Reactivity Studies of Spiro[2.5]octane-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[2.5]octane-5-carbonitrile is a unique spirocyclic compound incorporating a chemically versatile nitrile functional group. This structure presents intriguing possibilities for its application as a building block in medicinal chemistry and materials science. While direct experimental studies on the reactivity of this compound are not extensively documented in publicly available literature, its chemical behavior can be predicted based on the known reactivity of its constituent functional groups: the nitrile and the spiro[2.5]octane core. This technical guide provides a theoretical framework for the initial reactivity studies of this compound, including potential reaction pathways, detailed hypothetical experimental protocols, and expected outcomes. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the chemistry of this novel molecule.
Physicochemical Properties
While experimental data for this compound is scarce, the properties of the parent spiroalkane, Spiro[2.5]octane, and related nitrile-containing compounds can provide some insight.
Table 1: Predicted and Known Properties of Spiro[2.5]octane and Related Compounds
| Property | Spiro[2.5]octane | Spiro[2.5]octane-1-carbonitrile (Isomer) | Notes |
| Molecular Formula | C8H14[1][2][3] | C9H13N[4] | |
| Molecular Weight | 110.20 g/mol [1][5] | 135.21 g/mol [4] | |
| Boiling Point | 398.9 K[2] | Not available | The presence of the polar nitrile group is expected to significantly increase the boiling point compared to the parent hydrocarbon. |
| Melting Point | 187.0 K[2] | Not available | Likely a low-melting solid or a liquid at room temperature. |
| XLogP3-AA | Not available | 2.7[4] | Indicates moderate lipophilicity. |
Potential Reaction Pathways
The reactivity of this compound is expected to be dominated by the chemistry of the nitrile group. The spirocyclic core is largely unreactive under many conditions, providing a stable scaffold.
Hydrolysis of the Nitrile Group
One of the most fundamental reactions of nitriles is their hydrolysis to either a carboxylic acid or an amide. This transformation can be achieved under acidic or basic conditions.
References
- 1. Spiro[2.5]octane (CAS 185-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Spiro[2.5]octane [webbook.nist.gov]
- 3. Spiro[2.5]octane [webbook.nist.gov]
- 4. Spiro[2.5]octane-1-carbonitrile | C9H13N | CID 84648267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro(2,5)octane | C8H14 | CID 135988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Stability of Spiro[2.5]octane-5-carbonitrile: A Conformational Analysis
Abstract
This technical guide provides a comprehensive theoretical analysis of the stability of Spiro[2.5]octane-5-carbonitrile. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes foundational principles of conformational analysis, leveraging data from studies on the parent Spiro[2.5]octane scaffold and cyanocyclohexane. The document outlines the key structural features influencing stability, predicts the preferred conformation, and details the computational methodologies suitable for a rigorous quantitative analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the conformational landscape of spirocyclic systems.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. Spiro[2.5]octane, featuring a cyclopropane ring fused to a cyclohexane ring, is a common scaffold. The introduction of a carbonitrile (-C≡N) substituent at the 5-position of the cyclohexane ring introduces conformational isomers with potentially distinct physicochemical and pharmacological properties.
The stability of this compound is primarily dictated by the conformational preferences of the cyclohexane ring, which can adopt various forms, with the chair conformation being the most stable.[1][2] The key determinant of the overall stability of the substituted molecule is the orientation of the carbonitrile group, which can be either axial or equatorial.
This whitepaper will explore the theoretical underpinnings of the conformational stability of this compound, drawing parallels with the well-studied conformational analysis of monosubstituted cyclohexanes.
Conformational Analysis of this compound
The cyclohexane ring in this compound is expected to adopt a chair conformation to minimize angle and torsional strain.[1] The spiro-fused cyclopropane ring does not significantly alter the chair conformation of the cyclohexane ring but does introduce a degree of rigidity. The primary determinant of stability for the substituted compound is the energetic preference of the cyano group for either the axial or equatorial position.
Axial vs. Equatorial Conformers
Two primary chair conformers of this compound exist in equilibrium: the equatorial conformer, where the cyano group is located in the plane of the ring, and the axial conformer, where the cyano group is perpendicular to the plane of the ring.
In general, for monosubstituted cyclohexanes, the equatorial position is favored for most substituents to avoid steric strain arising from 1,3-diaxial interactions.[3] These interactions occur between the axial substituent and the two axial hydrogens on the same side of the ring.
A-Value and Stability Prediction
The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] A larger A-value indicates a stronger preference for the equatorial position.[5]
For the cyano group, the A-value is relatively small compared to bulkier groups. Experimental and computational studies on cyanocyclohexane have shown that the energy difference between the equatorial and axial conformers is slight, with some studies even suggesting a slight preference for the axial conformer in certain environments, although the equatorial conformer is generally considered to be slightly more stable in the gas phase.[6][7]
The preference of the cyano group is influenced by a combination of steric and electronic factors. The linear geometry of the cyano group minimizes steric bulk, and potential dipole-dipole interactions can also play a role.[8]
Quantitative Data from Analogous Systems
Stability of the Spiro[2.5]octane Scaffold
A Density Functional Theory (DFT) study on various C8H14 isomers provides insight into the relative stability of the parent Spiro[2.5]octane. The stability of different ring systems generally follows the order: bridged rings > fused rings > spiro rings > isolated rings. This indicates that the spirocyclic nature of the scaffold introduces a degree of strain compared to more stable bicyclic systems.
Conformational Energy of Cyanocyclohexane
The following table summarizes data from computational and experimental studies on the conformational equilibrium of cyanocyclohexane, which serves as a model for the behavior of the cyano substituent in this compound.
| Method | Solvent/Phase | ΔG (kcal/mol) (Equatorial - Axial) | Equatorial:Axial Ratio | Reference |
| IR Spectroscopy | Xe (173-218 K) | -0.18 (ΔH) | 42:58 | [6] |
| Microwave Spectroscopy | Gas Phase | -0.21 | ~59:41 | [6] |
| Raman Spectroscopy | Liquid | ~0 | ~50:50 | [6] |
| DFT (M062X/6-311G**) | Gas Phase | -0.23 | - | [6] |
Note: A negative ΔG value indicates that the equatorial conformer is more stable.
The data indicates a slight energetic preference for the equatorial conformer in the gas phase, though this preference can be influenced by the solvent. The small energy difference suggests that both conformers will be significantly populated at room temperature.
Recommended Experimental (Computational) Protocols
To obtain precise quantitative data on the stability of this compound, a computational chemistry approach is recommended. The following workflow outlines a standard procedure for such a theoretical study.
Detailed Methodologies
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.
-
Initial Structure Generation: The axial and equatorial conformers of this compound should be built using a molecular editor.
-
Conformational Search: A preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) can be performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers should be optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[9]
-
Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set.
-
Solvation Effects: To model the behavior in a specific solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
Conclusion
The stability of this compound is governed by a subtle interplay of steric and electronic effects within its cyclohexane ring. Based on the principles of conformational analysis and data from analogous systems, the equatorial conformer is predicted to be slightly more stable than the axial conformer in the gas phase. However, the small energy difference between the two conformers suggests that both will be present in significant populations at room temperature. The polarity of the solvent may also influence the conformational equilibrium.
For a definitive and quantitative understanding of the stability of this compound, a dedicated computational study employing the methodologies outlined in this guide is recommended. Such a study would provide valuable insights for researchers in the field of drug discovery and materials science, aiding in the rational design of molecules with desired three-dimensional structures and properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclohexane - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. agust.hi.is [agust.hi.is]
- 7. scispace.com [scispace.com]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
Methodological & Application
Spiro[2.5]octane-5-carbonitrile: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures that can unlock new therapeutic possibilities is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique three-dimensional profile that can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the spiro[2.5]octane core, and specifically its functionalized derivative spiro[2.5]octane-5-carbonitrile, represents a valuable building block for the synthesis of innovative drug candidates.
Spirocycles, which feature two rings connected by a single common atom, are gaining increasing attention in medicinal chemistry.[1][2] The inherent three-dimensionality of these scaffolds allows for a more precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[3] This shift from flat, aromatic structures to more complex, sp3-hybridized systems often correlates with enhanced physicochemical properties, such as increased solubility and metabolic stability.[1][4] The rigid nature of the spirocyclic system can also lock the conformation of a molecule, which can lead to improved efficacy and selectivity.[1]
While direct biological data on this compound is not extensively documented in publicly available literature, its parent scaffold and related derivatives are recognized as important intermediates in the synthesis of pharmaceutically active compounds.[5][6][7] The presence of the nitrile group provides a versatile chemical handle for further synthetic transformations, allowing for the introduction of diverse functionalities to explore a wide chemical space.
Advantages of Spirocyclic Scaffolds in Drug Design
The incorporation of a spirocyclic moiety, such as the spiro[2.5]octane system, can confer several advantages to a drug candidate. These benefits are summarized in the table below.
| Property | Advantage of Spirocyclic Scaffolds | References |
| Three-Dimensionality | Allows for the projection of substituents into three-dimensional space, enabling better interaction with complex biological targets. | [3][8] |
| Physicochemical Properties | Shifting from planar, aromatic structures to sp3-rich spirocycles can improve solubility, reduce lipophilicity, and enhance metabolic stability. | [1][4] |
| Conformational Rigidity | The rigid framework restricts the number of possible conformations, which can lead to higher binding affinity and selectivity for the target protein. | [1] |
| Novelty and IP Space | The unique structures of spirocycles provide opportunities for exploring novel chemical space and securing intellectual property. | [4] |
| Increased Fsp3 Character | A higher fraction of sp3-hybridized carbons is often associated with a greater likelihood of clinical success. | [1][8] |
Experimental Protocols: Synthesis of Spiro[2.5]octane Precursors
The synthesis of this compound would likely proceed from a more common precursor such as spiro[2.5]octane-5,7-dione or spiro[2.5]octane-5-carboxylic acid. The following protocols are based on published synthetic routes for these key intermediates.
Synthesis of Spiro[2.5]octane-5,7-dione
This dione is a crucial intermediate for various pharmaceutical ingredients.[5][6][7] A general synthetic approach is outlined below.
General Reaction Scheme:
Figure 1. Synthetic workflow for Spiro[2.5]octane-5,7-dione.
Protocol:
A multi-step synthesis has been described involving a Wittig reaction, followed by Michael/Claisen reactions, and subsequent hydrolysis and decarboxylation.[6] An alternative approach involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation, which avoids the need for column chromatography and is readily scalable.[9]
Synthesis of Spiro[2.5]octane-5-carboxylic acid
This carboxylic acid derivative serves as another valuable precursor.
Protocol:
A reported synthesis involves a five-step process starting from the readily available and inexpensive raw material, hydroresorcinol.[10] This method is designed for large-scale production, making it cost-effective.[10] The process is outlined as being simple and general, overcoming the difficulties and high costs of previously reported methods.[10]
Hypothetical Application in a Signaling Pathway
While specific targets for this compound are not yet defined, its scaffold is suitable for designing inhibitors of various enzymes or receptors. The following diagram illustrates a hypothetical scenario where a drug candidate based on this scaffold inhibits a key kinase in a cancer-related signaling pathway.
Figure 2. Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutics. Its inherent three-dimensional structure and the synthetic versatility of the nitrile group make it an attractive starting point for the design of molecules with improved pharmacological profiles. While further research is needed to fully elucidate its biological activities, the established advantages of spirocyclic compounds in drug design provide a strong rationale for the exploration of this promising scaffold. The synthetic protocols for key precursors are well-documented, paving the way for the creation of diverse chemical libraries based on the spiro[2.5]octane core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 6. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 7. US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Scalable Synthesis of Spiro[2.5]octane-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable synthetic protocols for the production of Spiro[2.5]octane-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The outlined multi-step synthesis is designed for large-scale production, utilizing cost-effective and readily available starting materials.
Introduction
Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensionality. This structural feature can lead to improved pharmacological properties, such as enhanced target specificity and better pharmacokinetics, when compared to traditional flat aromatic structures. This compound is a key intermediate that can be further elaborated to introduce diverse functionalities, making it a versatile component in the synthesis of novel therapeutic agents. The following protocols are based on a synthetic route outlined in patent CN103102261A, which describes a scalable and economically viable process.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound. The yields are based on the information provided in the source patent, with specific conditions noted for optimal outcomes.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Reported Yield |
| 1 | Formation of 3-methoxy-cyclohexenone | 1,3-cyclohexanedione | Methanol, Concentrated Sulfuric Acid | Methanol | 65 °C | High (implied) |
| 2 | Formation of 5-methoxyspiro[2.5]oct-4-ene | 3-methoxy-cyclohexenone | Ethylmagnesium Bromide, Isopropyl Titanate (Lewis Acid) | Isopropyl Ether | Room Temp. | 92% |
| 3 | Formation of Spiro[2.5]octan-5-one | 5-methoxyspiro[2.5]oct-4-ene | p-Toluenesulfonic acid | tert-Butyl methyl ether | Room Temp. | ~23% (crude) |
| 4 | Formation of this compound | Spiro[2.5]octan-5-one | p-Tosyl isonitrile, Alkali, Ethanol | Dimethoxyethane | 50 °C | Not specified |
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of this compound.
Protocol 1: Synthesis of 3-methoxy-cyclohexenone
This protocol describes the conversion of 1,3-cyclohexanedione to 3-methoxy-cyclohexenone.
Materials:
-
1,3-cyclohexanedione
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-cyclohexanedione (100 g).
-
Add methanol (500 mL) to the flask and stir until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid (5 mL) to the mixture.
-
Heat the reaction mixture to 65 °C and maintain stirring for 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used in the next step without further purification.
Protocol 2: Synthesis of 5-methoxyspiro[2.5]oct-4-ene
This protocol details the cyclopropanation of 3-methoxy-cyclohexenone to form 5-methoxyspiro[2.5]oct-4-ene.
Materials:
-
3-methoxy-cyclohexenone
-
Isopropyl titanate
-
Ethylmagnesium bromide (in a suitable ether solvent)
-
Isopropyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Multi-neck round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry multi-neck round-bottom flask under an inert atmosphere, dissolve the crude 3-methoxy-cyclohexenone from the previous step in isopropyl ether (500 mL).
-
To this solution, add isopropyl titanate (195 g) at room temperature.
-
Cool the mixture in an ice bath and add the ethylmagnesium bromide solution (600 mL) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Filter the resulting mixture to remove any insoluble solids.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with tert-butyl methyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 5-methoxyspiro[2.5]oct-4-ene as a yellow oil.
Protocol 3: Synthesis of Spiro[2.5]octan-5-one
This protocol describes the hydrolysis of 5-methoxyspiro[2.5]oct-4-ene to the corresponding ketone.
Materials:
-
5-methoxyspiro[2.5]oct-4-ene
-
p-Toluenesulfonic acid (catalytic amount)
-
tert-Butyl methyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the crude 5-methoxyspiro[2.5]oct-4-ene in tert-butyl methyl ether (500 mL) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 2.85 g) to the solution at room temperature.
-
Stir the mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to obtain the crude Spiro[2.5]octan-5-one.
-
The crude product can be purified by column chromatography if necessary.
Protocol 4: Synthesis of this compound
This protocol details the conversion of Spiro[2.5]octan-5-one to the target carbonitrile.
Materials:
-
Spiro[2.5]octan-5-one
-
p-Tosyl isonitrile (also referred to as p-toluenesulfonyl isonitrile)
-
A suitable base (e.g., potassium tert-butoxide)
-
Ethanol
-
Dimethoxyethane (DME)
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve Spiro[2.5]octan-5-one in dimethoxyethane.
-
Add p-tosyl isonitrile, ethanol, and the base to the solution.
-
Heat the reaction mixture to 50 °C and stir.
-
Monitor the reaction by a suitable method (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to remove inorganic salts and byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or distillation.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the production of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: Enhancing Drug Properties Through Spirocycle Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Spirocycles in Drug Design
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Spirocycles, bicyclic systems where two rings are connected by a single common atom, have emerged as a powerful tool to escape the "flatland" of traditional aromatic scaffolds.[1] The incorporation of these rigid, three-dimensional motifs can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates, offering a compelling strategy to overcome common developmental hurdles.[2][3]
The inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for their biological targets.[4] Furthermore, the introduction of sp³-rich spirocyclic cores often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are critical for developing orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][6] This document provides detailed application notes on the benefits of spirocycle incorporation, protocols for their synthesis, and methods for evaluating their impact on key drug properties.
Advantages of Spirocycle Incorporation: A Data-Driven Overview
The introduction of a spirocyclic moiety can lead to significant improvements in various drug-like properties. The following tables summarize quantitative data from case studies where spirocyclic analogues have been compared to their non-spirocyclic counterparts.
Table 1: Impact of Spirocycles on Physicochemical Properties
| Parent Compound Class | Non-Spirocyclic Analogue | Spirocyclic Analogue | Property | Improvement | Reference |
| MCHr1 Antagonist | Morpholine derivative | 2-Oxa-6-azaspiro[3.3]heptane derivative | logD | Lowered | [2] |
| SHP2 Inhibitor | Acyclic amine derivative | Spirocyclic ether derivative | Lipophilicity (logP) | Reduced by 1 log unit | [7] |
| Anticancer Agent (Sonidegib) | meta-substituted phenyl | Spiro[3.3]heptane | Aqueous Solubility | Unchanged | [8] |
| Building Block | Cyclohexane carboxylic acid | 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | logP | 2.1 | [9] |
| Building Block | Cyclohexane amine | 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine | logP | 2.5 | [9] |
Table 2: Impact of Spirocycles on ADME Properties
| Parent Compound Class | Non-Spirocyclic Analogue | Spirocyclic Analogue | Property | Improvement | Reference |
| MCHr1 Antagonist | Morpholine derivative | 2-Oxa-6-azaspiro[3.3]heptane derivative | Metabolic Stability | Improved | [2] |
| PARP Inhibitor | Olaparib (piperazine) | Diazaspiro[3.3]heptane analogue | Selectivity for PARP-1 | Significantly Increased | [5] |
| Anticancer Agent (Sonidegib) | meta-substituted phenyl | Spiro[3.3]heptane | Metabolic Stability (t½ in HLM) | Decreased | [8] |
| MCHr1 Antagonist | - | KRX-104130 | hERG Inhibition | No cardiotoxicity observed | [10] |
Visualizing the Strategy: Logical Relationships and Workflows
The decision to incorporate a spirocycle and the subsequent development workflow can be visualized as a logical progression.
Caption: Decision workflow for incorporating spirocycles to address drug property liabilities.
The introduction of a spirocycle can significantly alter the three-dimensional shape of a molecule, which in turn affects its interaction with biological targets.
Caption: Spirocycles restrict conformational flexibility, leading to a more defined orientation of pharmacophoric groups.
Experimental Protocols
Synthesis of Spirocyclic Scaffolds
This protocol describes an improved, scalable synthesis of a key building block for MCHr1 antagonists.
Materials:
-
N-benzyl-3,3-bis(bromomethyl)azetidine
-
Sodium hydroxide
-
Toluene
-
Methanol
-
Palladium on activated carbon (10% Pd)
-
Acetic acid
-
Sulfonic acid (e.g., methanesulfonic acid, p-toluenesulfonic acid)
Procedure:
-
Cyclization:
-
Dissolve N-benzyl-3,3-bis(bromomethyl)azetidine in toluene.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir vigorously for 16 hours.
-
After cooling, separate the organic layer, wash with water and brine, and concentrate under reduced pressure to obtain crude N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
-
-
Debenzylation:
-
Dissolve the crude product in methanol.
-
Add a catalytic amount of acetic acid.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under 5 bar of hydrogen pressure for 16 hours.
-
Filter off the catalyst to obtain a solution of 2-oxa-6-azaspiro[3.3]heptane as its acetate salt.
-
-
Salt Formation:
-
To the methanolic solution of the acetate salt, add 1.1 equivalents of the desired sulfonic acid at room temperature.
-
Stir the mixture. If a precipitate forms, isolate it by filtration. If not, concentrate the solution and induce crystallization.
-
Wash the resulting crystalline salt with a suitable solvent (e.g., methanol) and dry under vacuum.
-
This protocol outlines a general method for the synthesis of spiro-β-lactams.
Materials:
-
Appropriate cyclic ketone
-
Appropriate primary amine
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Substituted acetyl chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Imine Formation:
-
To a solution of the cyclic ketone in toluene, add the primary amine and a catalytic amount of an acid catalyst.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the ketone is consumed.
-
Remove the solvent under reduced pressure to obtain the crude imine.
-
-
[2+2] Cycloaddition:
-
Dissolve the crude imine in dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine.
-
Slowly add a solution of the substituted acetyl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the spiro-β-lactam.
-
Evaluation of Physicochemical Properties
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small volume of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.
-
Shake the vials for a sufficient time to reach equilibrium (e.g., 1-24 hours) at a constant temperature.
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds) using the formula: logP or logD = log ([Concentration in octanol] / [Concentration in aqueous buffer])
Materials:
-
Test compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well plates
-
Plate reader capable of detecting turbidity or light scattering
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add increasing volumes of the DMSO stock solution to a fixed volume of the aqueous buffer.
-
Mix the solutions thoroughly and incubate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Evaluation of ADME Properties
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable quenching solvent) containing an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a buffer.
-
In a 96-well plate, add the HLM suspension to the phosphate buffer.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).
Caption: Workflow for assessing the metabolic stability of a compound using human liver microsomes.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular recording solutions
-
Test compound
-
Positive control (e.g., E-4031)
-
Automated patch clamp system (e.g., QPatch, SyncroPatch)
Procedure:
-
Culture and prepare the hERG-expressing HEK293 cells according to the instrument manufacturer's instructions.
-
Prepare serial dilutions of the test compound in the extracellular solution. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Load the cells, recording solutions, and compound plate onto the automated patch clamp system.
-
The instrument will automatically establish whole-cell patch clamp recordings.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Establish a stable baseline recording with the vehicle solution.
-
Sequentially apply increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Measure the peak tail current at each concentration.
-
Calculate the percentage inhibition of the hERG current relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Conclusion
The incorporation of spirocycles represents a valuable and increasingly utilized strategy in modern drug discovery. By imparting a rigid, three-dimensional character to molecules, spirocyclic scaffolds can lead to significant improvements in potency, selectivity, and ADME properties. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of spirocyclic drug candidates. As synthetic methodologies continue to advance, the accessibility and diversity of spirocyclic building blocks will undoubtedly expand, further solidifying their role in the development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lead Optimization of Melanin Concentrating Hormone Receptor 1 Ant...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mykhailiukchem.org [mykhailiukchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Polymerization of Spiro[2.5]octane-5-carbonitrile: An Unexplored Frontier in Polymer Science
Despite a thorough investigation of scientific literature and patent databases, there is currently no publicly available information on the use of spiro[2.5]octane-5-carbonitrile in the development of novel polymers. This specific monomer has not been reported in studies involving polymerization, and consequently, no data exists on the properties or potential applications of its corresponding polymer.
While the synthesis of various spiro[2.5]octane derivatives has been documented, these efforts have been predominantly directed towards their application as intermediates in the pharmaceutical industry. The synthesis of this compound itself is mentioned as a potential intermediate step in the production of spiro[2.5]octane-5-carboxylic acid, but its subsequent use as a monomer for polymerization is not described.
Our comprehensive search for experimental protocols, quantitative data, and application notes concerning the polymerization of this compound yielded no relevant results. This includes searches for various potential polymerization mechanisms, such as ring-opening polymerization of the cyclopropane ring or polymerization involving the nitrile group.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, as the foundational research in this specific area appears to be absent from the current body of scientific knowledge.
Future Research Perspectives
The lack of existing research presents a unique opportunity for polymer scientists and researchers in drug development. The strained cyclopropane ring and the polar nitrile group in this compound suggest that it could be a candidate for novel polymerization strategies.
A hypothetical research workflow to explore the potential of this monomer could involve the following stages:
Analytical Techniques for the Characterization of Spiro-Nitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of spiro-nitriles. Spiro-nitriles are an important class of organic compounds with a unique three-dimensional structure, often exhibiting significant biological activity. Their complex architecture necessitates a multi-technique approach for unambiguous structure elucidation and purity assessment, which is critical in research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of spiro-nitriles in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, respectively. However, due to the often complex and crowded nature of the spectra of spiro compounds, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) proton-carbon correlations, which helps in connecting different fragments of the molecule and establishing the spirocyclic framework. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the relative stereochemistry by identifying protons that are close in space.
Experimental Protocols:
1.1. Sample Preparation:
-
Dissolve 5-10 mg of the spiro-nitrile sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
For sensitive samples, degas the solution by bubbling an inert gas (e.g., argon) through it for a few minutes.
1.2. 1D NMR Acquisition:
-
¹H NMR:
-
Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
Typical acquisition parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.
-
Typical acquisition parameters: 1024 or more scans (depending on sample concentration), relaxation delay (d1) of 2 seconds.
-
1.3. 2D NMR Acquisition:
-
COSY: To identify ¹H-¹H spin systems.
-
HSQC or HMQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To identify two- and three-bond ¹H-¹³C correlations. This is key to assembling the carbon skeleton.
-
NOESY or ROESY: To determine the spatial proximity of protons and elucidate the relative stereochemistry.
Data Presentation:
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Spiro-Nitrile Compounds.
| Functional Group/Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Spiro Carbon (quaternary) | - | 40 - 80 | The chemical shift is highly dependent on the nature of the two rings attached. |
| Nitrile Carbon (-C≡N) | - | 115 - 125 | Typically a sharp, but low-intensity signal in the ¹³C NMR spectrum. |
| Protons α to Nitrile | 2.0 - 3.0 | - | Deshielded due to the anisotropy of the nitrile group. |
| Oxindole C=O | - | 170 - 185 | Characteristic for spiro-oxindole derivatives. |
| Aromatic Protons | 6.5 - 8.5 | 110 - 150 | Chemical shifts depend on the substitution pattern. |
Note: These are general ranges and can vary based on the specific structure and solvent.
Logical Workflow for Structure Elucidation using 2D NMR:
Infrared (IR) Spectroscopy
Application Note:
Infrared (IR) spectroscopy is a rapid and simple method for the identification of functional groups. For spiro-nitriles, it is particularly useful for confirming the presence of the characteristic nitrile (C≡N) stretching vibration. This absorption is typically strong and sharp, appearing in a region of the spectrum with few other interfering bands, making it a highly diagnostic tool. Other functional groups, such as carbonyls (C=O) in spiro-oxindoles, can also be readily identified.
Experimental Protocols:
2.1. Sample Preparation:
-
KBr Pellet (for solids):
-
Grind 1-2 mg of the spiro-nitrile sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Thin Film (for soluble solids or oils):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Attenuated Total Reflectance (ATR) (for solids and liquids):
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
2.2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Data Presentation:
Table 2: Characteristic IR Absorption Frequencies for Spiro-Nitriles.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Nitrile (C≡N) | 2260 - 2220 | Sharp, Medium to Strong |
| Carbonyl (C=O) of oxindole | 1710 - 1680 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| C-H (sp³) | 3000 - 2850 | Medium |
| C-H (sp²) | 3100 - 3000 | Medium to Weak |
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is essential for determining the molecular weight and elemental composition of spiro-nitriles. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns, obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), can provide valuable structural information by revealing how the molecule breaks apart. This can help to confirm the connectivity of the spirocyclic system.
Experimental Protocols:
3.1. Sample Introduction and Ionization:
-
Direct Infusion (for pure compounds): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer using a syringe pump. Electrospray ionization (ESI) is a common soft ionization technique for this method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile, thermally stable compounds):
-
Dissolve the sample in a volatile solvent.
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer, typically for electron ionization (EI).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) (for non-volatile or thermally labile compounds):
-
Dissolve the sample in a solvent compatible with the mobile phase.
-
Inject the sample into the HPLC system for separation.
-
The eluent from the HPLC is introduced into the mass spectrometer, usually with ESI.
-
3.2. Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to determine the molecular ion peak ([M]⁺˙ or [M+H]⁺).
-
HRMS: Use a high-resolution instrument (e.g., TOF, Orbitrap) to determine the accurate mass and molecular formula.
-
MS/MS: Select the molecular ion and subject it to CID to obtain a fragment ion spectrum.
Data Presentation:
Table 3: Common Fragmentation Pathways for Spiro-Nitriles.
| Fragmentation Pathway | Description | Characteristic Ions |
| Loss of HCN | A common fragmentation for nitriles. | [M - 27]⁺ |
| Ring Opening/Cleavage | Cleavage of one of the rings attached to the spiro center. | Varies depending on the ring structure. |
| Retro-Diels-Alder | If a suitable cyclohexene-type ring is present. | Varies. |
| Loss of substituents | Loss of small groups from the periphery of the molecule. | e.g., [M - CH₃]⁺, [M - H₂O]⁺ |
Single-Crystal X-ray Crystallography
Application Note:
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline spiro-nitriles. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often difficult to determine by other techniques. A high-quality single crystal is a prerequisite for this analysis.
Experimental Protocols:
4.1. Crystal Growth:
-
Slow Evaporation:
-
Dissolve the purified spiro-nitrile in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively high-boiling point solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.
-
-
Solvent Layering:
-
Prepare a concentrated solution of the compound in a dense solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of the solution.
-
Crystals may form at the interface over time.
-
4.2. Data Collection and Analysis:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Process the data and solve the crystal structure using specialized software.
Data Presentation:
Table 4: Key Parameters from a Crystallographic Analysis.
| Parameter | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths and Angles | Provides precise geometric information about the molecule. |
| Torsion Angles | Defines the conformation of the molecule. |
| Flack Parameter (for chiral molecules) | Helps to determine the absolute stereochemistry. |
Chromatographic Techniques (HPLC & GC)
Application Note:
Chromatographic techniques are essential for assessing the purity of spiro-nitriles and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. Chiral HPLC, using a chiral stationary phase, is the method of choice for separating enantiomers. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable spiro-nitriles.
Experimental Protocols:
5.1. HPLC Method Development:
-
Column Selection: Choose a column based on the polarity of the analyte (e.g., C18 for reversed-phase, silica for normal-phase).
-
Mobile Phase Selection:
-
Reversed-Phase: Typically a mixture of water or buffer and an organic solvent (e.g., acetonitrile, methanol).
-
Normal-Phase: Typically a mixture of non-polar solvents (e.g., hexane) and a more polar modifier (e.g., isopropanol, ethyl acetate).
-
-
Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve good separation of the analyte from any impurities or isomers.
-
Chiral Separation: Screen a variety of chiral columns and mobile phases to find conditions that resolve the enantiomers.
5.2. GC-MS Method:
-
Column Selection: A standard non-polar column (e.g., DB-5ms) is often a good starting point.
-
Temperature Program: Develop a temperature gradient that allows for the separation of the components of interest within a reasonable time.
-
Injection: Use an appropriate injection temperature to ensure complete vaporization without thermal decomposition.
Data Presentation:
Table 5: Example HPLC Conditions for the Separation of Spiro-Nitrile Diastereomers.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Diastereomer 1) | 8.5 min | 10.2 min |
| Retention Time (Diastereomer 2) | 10.1 min | 11.5 min |
Note: These are hypothetical examples to illustrate the data presentation. Actual conditions will vary depending on the specific compounds.
Overall Workflow for Characterization of a Novel Spiro-Nitrile:
Application Notes and Protocols for High-Throughput Screening of Spiro[2.5]octane-5-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, such as the spiro[2.5]octane core, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality and novel chemical space they occupy. The unique conformational rigidity of these structures can lead to improved potency and selectivity for biological targets. This document provides a comprehensive guide to the biological screening of a library of novel Spiro[2.5]octane-5-carbonitrile analogs. The following protocols and application notes are designed to serve as a foundational framework for identifying and characterizing the bioactivity of this compound class. While specific biological data for this compound analogs is not yet widely published, the methodologies described herein are based on established practices for small molecule drug discovery and can be adapted to various biological targets.
Data Presentation: Hypothetical Screening Data
The following table represents a hypothetical dataset from a primary screen of this compound analogs against a generic kinase target (e.g., a tyrosine kinase) and a cancer cell line. This data is for illustrative purposes to demonstrate how screening results can be structured for comparative analysis.
| Compound ID | Structure | Kinase Inhibition (%) at 10 µM | Cell Viability (IC50, µM) |
| SOCN-001 | This compound | 12.5 | > 100 |
| SOCN-002 | 1-Phenyl-spiro[2.5]octane-5-carbonitrile | 85.2 | 5.8 |
| SOCN-003 | 1-(4-Chlorophenyl)-spiro[2.5]octane-5-carbonitrile | 92.1 | 2.1 |
| SOCN-004 | 1-Methyl-spiro[2.5]octane-5-carbonitrile | 25.7 | 78.3 |
| SOCN-005 | 1-Naphthyl-spiro[2.5]octane-5-carbonitrile | 88.9 | 4.5 |
Experimental Protocols
High-Throughput Screening (HTS) for Kinase Inhibition
This protocol describes a generic, in vitro biochemical assay to identify inhibitors of a specific kinase from the this compound analog library.
Materials:
-
Kinase of interest (e.g., recombinant human tyrosine kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
This compound analog library dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well assay plates (white, solid bottom)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating:
-
Prepare a working solution of the this compound analogs at 1 mM in DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well assay plate.
-
Dispense 100 nL of DMSO into the negative control wells and 100 nL of the positive control inhibitor into the positive control wells.
-
-
Reagent Preparation:
-
Prepare the kinase reaction buffer containing the kinase and substrate at 2X the final desired concentration.
-
Prepare the ATP solution at 2X the final desired concentration in the reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL, and the final compound concentration is 10 µM.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Cell Viability Assay (MTT Assay)
This protocol outlines a cell-based assay to determine the cytotoxic effects of the this compound analogs on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader capable of absorbance measurement at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include wells with medium and DMSO only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for a receptor tyrosine kinase inhibited by a this compound analog.
Experimental Workflow Diagram
Caption: A typical workflow for the screening and development of novel small molecule inhibitors.
Troubleshooting & Optimization
Technical Support Center: Optimization of Spirocyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of spirocyclization reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a spirocyclization reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes and Solutions:
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Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions.
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Troubleshooting Step: Ensure the purity of all reactants, solvents, and reagents. Recrystallize or chromatograph starting materials if necessary.
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Catalyst Activity: The catalyst may be inactive or poisoned.[1]
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Troubleshooting Step:
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Use a fresh batch of catalyst.
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Ensure the catalyst is handled under the appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts).
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Consider the possibility of impurities in the substrate or solvent poisoning the catalyst.[1]
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Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
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Troubleshooting Step: Screen a range of temperatures. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent decomposition or side reactions.[2]
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Solvent Choice: The solvent plays a critical role in solvating reactants, stabilizing intermediates, and influencing the reaction pathway.[3][4] An inappropriate solvent can hinder the reaction.
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Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.
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Troubleshooting Step: Carefully verify the stoichiometry of all reactants. For reactions sensitive to stoichiometry, consider performing a titration or using a calibrated delivery method.
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Reaction Time: The reaction may not have been allowed to proceed to completion.
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Troubleshooting Step: Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.
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Issue 2: Poor Diastereoselectivity or Enantioselectivity
Question: My spirocyclization reaction is producing a mixture of diastereomers or enantiomers with low selectivity. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity in spirocyclization is often a key challenge. The stereochemical outcome is influenced by a combination of factors including the choice of catalyst, ligand, solvent, and temperature.
Possible Causes and Solutions:
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Chiral Ligand/Catalyst: The choice of chiral ligand or catalyst is paramount for enantioselective reactions.
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Troubleshooting Step: Screen a library of chiral ligands. Small modifications to the ligand structure can have a profound impact on enantioselectivity.
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Solvent Effects: The solvent can influence the conformation of the transition state, thereby affecting stereoselectivity.[4]
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Troubleshooting Step: Experiment with a range of solvents. A solvent that promotes a more organized transition state can lead to higher stereoselectivity.
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Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
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Troubleshooting Step: Conduct the reaction at a lower temperature. Be aware that this may also decrease the reaction rate.
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Additives: The presence of additives can sometimes influence the stereochemical course of a reaction.
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Troubleshooting Step: Investigate the effect of adding Lewis acids, bases, or other coordinating species that may interact with the catalyst or substrate.
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Issue 3: Formation of Side Products/Byproducts
Question: My spirocyclization reaction is generating significant amounts of side products. How can I minimize their formation?
Answer:
The formation of side products is a common issue in spirocyclization reactions and can arise from competing reaction pathways.
Possible Causes and Solutions:
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Intramolecular vs. Intermolecular Reactions: If the substrate has multiple reactive sites, intermolecular reactions can compete with the desired intramolecular spirocyclization.
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Troubleshooting Step: Use high dilution conditions to favor the intramolecular pathway.
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Rearrangement or Decomposition: The desired spirocyclic product or reaction intermediates may be unstable under the reaction conditions, leading to rearrangement or decomposition.
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Troubleshooting Step:
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Modify the reaction temperature or time.
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Consider a milder catalyst or reaction conditions.
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Competing Reaction Pathways: The substrate may be able to undergo alternative cyclization or reaction pathways. For example, in some cases, competing elimination reactions can occur.[6]
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Troubleshooting Step:
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Adjust the electronic or steric properties of the substrate to disfavor the undesired pathway.
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Change the catalyst or reaction conditions to selectively promote the desired spirocyclization. For instance, in certain dearomatizing spirocyclizations, the choice of base and additives can be critical.[6]
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Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my spirocyclization reaction?
A1: The choice of catalyst depends on the specific transformation you are trying to achieve. For metal-catalyzed spirocyclizations, common choices include palladium, gold, nickel, and silver catalysts.[2][7][8][9] The selection should be based on literature precedents for similar reactions. It is often necessary to screen a variety of catalysts and ligands to find the optimal system for your specific substrate.
Q2: What is the role of the solvent in a spirocyclization reaction?
A2: The solvent can have a significant impact on a spirocyclization reaction.[3] It can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate and selectivity.[3][4] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used, but nonpolar solvents like toluene or dichloromethane may be suitable for certain reactions.[10] Solvent screening is a critical part of optimizing reaction conditions.
Q3: My reaction seems to stop before completion. What could be the cause?
A3: A reaction that stalls before reaching completion could be due to several factors. Catalyst deactivation is a common cause, where the catalyst loses its activity over time.[11][12] This can be caused by impurities in the reaction mixture or inherent instability of the catalyst under the reaction conditions. Another possibility is product inhibition, where the formed product binds to the catalyst and prevents further reaction. Monitoring the reaction profile over time can help diagnose the issue.
Q4: How can I improve the work-up and purification of my spirocyclic product?
A4: Spirocyclic compounds can sometimes be challenging to purify due to their unique three-dimensional structures. Standard techniques like column chromatography are commonly employed.[13] If your product is unstable to silica gel, consider using alternative stationary phases like alumina or celite. Recrystallization can also be an effective purification method if a suitable solvent system can be found. It's also important to consider the stability of your product during work-up; for example, some products may be sensitive to acid or base.[14]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a PIDA/CuBr-Mediated Spirocyclization [15]
| Entry | Oxidant (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | PIDA (1.2) | - | CH2Cl2 | 40 | 45 |
| 2 | PIDA (1.5) | - | CH2Cl2 | 40 | 58 |
| 3 | PIDA (2.0) | - | CH2Cl2 | 40 | 71 |
| 4 | PIDA (2.0) | - | DCE | 60 | 75 |
| 5 | PIDA (2.0) | - | Toluene | 80 | 62 |
| 6 | PIDA (2.0) | 1,10-phen (0.2) | DCE | 60 | 85 |
| 7 | PIDA (2.0) | Pyridine (0.2) | DCE | 60 | 78 |
Reaction conditions: Substrate (0.2 mmol), CuBr (0.1 equiv.), K2CO3 (2.0 equiv.) in solvent (2 mL) for 12 h.
Table 2: Effect of Solvent on a Gold-Catalyzed Cascade Bicyclization for Spirocycle Synthesis [7]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 78 |
| 2 | CH2Cl2 | 85 |
| 3 | DCE | 92 |
| 4 | CH3CN | 65 |
| 5 | THF | 55 |
Reaction conditions: Substrate (0.1 mmol), Au-catalyst (5 mol%) in solvent (1.0 mL) at 80 °C for 2 h.
Experimental Protocols
General Procedure for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation followed by Heck Reaction for Spirocycle Synthesis[2]
Step 1: Decarboxylative Asymmetric Allylic Alkylation
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To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., [Pd(allyl)Cl]2, 1 mol%) and the chiral ligand (2.5 mol%).
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Add the solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes.
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Add the α-(ortho-iodophenyl)-β-oxo allyl ester substrate (1.0 equiv.) to the catalyst solution.
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Cool the reaction mixture to the desired temperature (e.g., -20 °C).
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Heck Reaction
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To a flame-dried Schlenk tube under an argon atmosphere, add the product from Step 1 (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), the phosphine ligand (e.g., PPh3, 10 mol%), and a base (e.g., NEt3, 2.0 equiv.).
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Add the solvent (e.g., NMP) and heat the reaction mixture to the desired temperature (e.g., 65 °C).
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Monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the spirocyclic compound.
Visualizations
Caption: Workflow for the two-step synthesis of spirocycles.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. google.com [google.com]
- 2. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atypical Dearomative Spirocyclization of β-Naphthols with Diazoacetamides Using a Silver Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst deactivation and structure sensitivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Spiro[2.5]octane-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Spiro[2.5]octane-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Based on the common synthetic route starting from spiro[2.5]octan-5-one and a cyanide source (like p-tosyl isonitrile), potential impurities include:
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Unreacted Starting Materials: Spiro[2.5]octan-5-one and the cyanide reagent.
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Byproducts: Compounds formed from side reactions of the reagents.
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Solvent Residues: Residual solvents from the reaction and workup steps.
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Hydrolysis Product: Spiro[2.5]octane-5-carboxylic acid, formed by the hydrolysis of the nitrile group, especially during aqueous workup or prolonged storage in the presence of moisture.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: Is there a quick way to assess the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is an excellent and rapid method to qualitatively assess the purity of your this compound. By comparing the crude sample to a purified standard (if available) and observing the number of spots, you can get a good indication of the number of components in your mixture.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: My compound is not separating from a non-polar impurity on a silica gel column.
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Possible Cause: The eluent system may not be optimized. If the impurity is significantly less polar than your product, it should elute first.
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Troubleshooting Steps:
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Gradient Elution: Start with a very non-polar solvent (e.g., hexane or heptane) to elute the non-polar impurity completely before gradually increasing the polarity (e.g., by adding ethyl acetate or dichloromethane) to elute your target compound.
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Solvent System Selection: Use TLC to screen for an optimal solvent system that provides good separation between your product and the impurity. Aim for an Rf value of 0.2-0.4 for your product.
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Alternative Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic).
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Issue 2: My product is eluting with a polar impurity.
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Possible Cause: The polar impurity might be structurally similar to your product or the eluent is too polar, causing co-elution.
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Troubleshooting Steps:
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Fine-tune the Eluent: Decrease the polarity of your eluent system to increase the retention of both compounds on the column, which may improve separation.
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Use a Different Solvent System: Experiment with different solvent combinations. For example, a mixture of toluene and ethyl acetate might offer different selectivity compared to hexane and ethyl acetate.
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Consider Reversed-Phase Chromatography: If the impurity is significantly more polar, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be effective.
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Recrystallization Purification
Issue 3: I am unable to find a suitable single solvent for recrystallization.
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Possible Cause: this compound may have high solubility in most common solvents at room temperature or be insoluble in others even at elevated temperatures.
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Troubleshooting Steps:
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Use a Solvent/Anti-Solvent System: Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common solvent/anti-solvent pairs include:
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Dichloromethane/Hexane
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Ethyl acetate/Heptane
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Acetone/Water (use with caution to avoid hydrolysis)
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Issue 4: My compound oils out instead of crystallizing.
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Possible Cause: The solution is too supersaturated, the cooling rate is too fast, or the melting point of the compound is low.
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Troubleshooting Steps:
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Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Use More Solvent: The concentration of the solute may be too high. Add a small amount of the "good" solvent to the oiled-out mixture, heat to dissolve, and then cool slowly.
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Seed Crystals: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
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Data Presentation
The following table summarizes hypothetical purification data for this compound to illustrate the expected outcomes of different purification strategies. Note: This data is illustrative and may not represent actual experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Column Chromatography | ||||
| Silica Gel, Hexane/EtOAc | 85 | >98 | 80 | Gradient elution: 0% to 20% EtOAc |
| Alumina, Toluene/EtOAc | 85 | >97 | 75 | Isocratic elution: 5% EtOAc |
| Recrystallization | ||||
| Dichloromethane/Hexane | 90 | >99 | 85 | Slow cooling to 0 °C |
| Methyl tert-butyl ether (MTBE) | 90 | >99 | 88 | Based on purification of a similar spiro compound[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent (e.g., hexane).
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Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increments.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
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Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., dichloromethane).
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Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.
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Clarification: Add a few drops of the "good" solvent until the cloudiness just disappears.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold anti-solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
Technical Support Center: Spiro Nitrile Synthesis
Welcome to the technical support center for spiro nitrile synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of spiro nitriles, with a focus on the widely used 1,3-dipolar cycloaddition of nitrile oxides with exocyclic alkenes to form spiro isoxazolines.
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired spiro isoxazoline. What are the potential causes and solutions?
A1: Low yields in this reaction can stem from several factors, primarily related to the generation and stability of the nitrile oxide, the reactivity of the dipolarophile (the exocyclic alkene), and the reaction conditions.
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Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxides from hydroximoyl chlorides using a base is a critical step. If the base is not suitable for the substrate, it can lead to side reactions. For instance, some dipolarophiles are base-sensitive.
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Troubleshooting: Consider using a biphasic system for the dehydrohalogenation of the hydroximoyl chloride. This can be particularly effective when working with base-sensitive dipolarophiles.[1] Another approach is to explore different methods for nitrile oxide generation that do not require a strong base.
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Decomposition of the Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations or temperatures. This side reaction competes with the desired cycloaddition and reduces the yield.
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Troubleshooting: Maintain a low concentration of the nitrile oxide throughout the reaction by slow addition of the precursor or the base. Running the reaction at lower temperatures can also disfavor dimerization.
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Poor Reactivity of the Dipolarophile: The electronic properties and steric hindrance of the exocyclic alkene significantly impact the reaction rate and yield. Electron-withdrawing groups on the alkene can enhance reactivity, while bulky substituents near the double bond can hinder the approach of the nitrile oxide.
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
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Troubleshooting: Systematically screen different solvents to find one that provides good solubility for both reactants and facilitates the reaction. Microwave irradiation has been shown to sometimes reduce reaction times, though in some cases, it may not offer a significant advantage over conventional heating.[2] Continuous flow methodologies can also offer better control over reaction parameters and improve yields.[4]
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Q2: I am observing the formation of multiple isomers. How can I improve the diastereoselectivity of my spiro nitrile synthesis?
A2: Achieving high diastereoselectivity is a common challenge, especially when creating a quaternary stereocenter. The facial selectivity of the cycloaddition is influenced by the steric and electronic environment of the reacting centers.
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Steric Hindrance: The approach of the nitrile oxide to one face of the double bond may be sterically hindered by substituents on the ring system of the dipolarophile. The major diastereomer typically results from the nitrile oxide adding to the less sterically hindered face.[2]
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Troubleshooting: Analyze the 3D structure of your dipolarophile to predict the less hindered face. If possible, modify substituents to enhance the steric bias. In some cases, the inherent stereochemistry of a chiral starting material, such as a natural product, can direct the cycloaddition.[5]
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Catalyst Control: For certain cycloadditions, particularly with 3-arylidene-oxindoles, chiral catalysts can be employed to achieve high enantioselectivity and diastereoselectivity.
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Troubleshooting: The use of a chiral N,N'-dioxide-nickel(II) complex catalyst has been shown to be effective in producing spiro-isoxazoline-oxindole derivatives with excellent enantioselectivities and exclusive diastereoselectivity.[6]
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Q3: Are there alternative methods to synthesize spiro compounds containing a nitrile group if the cycloaddition approach is not viable?
A3: While 1,3-dipolar cycloaddition is a prominent method, other strategies can be employed.
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Intramolecular Cyclization: Spirooxindole amides can be prepared through an intramolecular addition of a functionalized indole onto an acyliminium ion, which is generated from a nitrile.[7] This method involves forming the spirocycle from a precursor that already contains the nitrile group.
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Multicomponent Reactions: Microwave-assisted multicomponent reactions have emerged as a powerful tool for assembling complex molecular architectures like spiro heterocycles, often with improved yields and shorter reaction times.[3] These reactions can offer a convergent approach to complex spiro nitrile structures.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from the literature for the synthesis of spiro nitriles, primarily focusing on 1,3-dipolar cycloaddition reactions.
Table 1: Synthesis of Spiroisoxazoline-Penicillanates via 1,3-Dipolar Cycloaddition [2]
| Entry | Nitrile Oxide Substituent | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | 4-Fluorophenyl | Toluene, reflux, 24h | 6a | 70 | Major isomer isolated |
| 2 | 4-Fluorophenyl | MW, 120°C, 20 min | 6a | 54 | Major isomer isolated |
| 3 | 4-Chlorophenyl | Toluene, reflux, 24h | 6b | 73 | Major isomer isolated |
| 4 | 4-Chlorophenyl | MW, 120°C, 20 min | 6b | 55 | Major isomer isolated |
| 5 | 4-Bromophenyl | Toluene, reflux, 24h | 6c | 75 | Major isomer isolated |
| 6 | 4-Bromophenyl | MW, 120°C, 20 min | 6c | 60 | Major isomer isolated |
| 7 | Cyclohexyl | Toluene, reflux, 24h | 6h | 79 | 6h:(7h+8h) = 79:15 |
| 8 | Cyclohexyl | MW, 120°C, 20 min | 6h | 60 | 6h:(7h+8h) = 60:10 |
Table 2: Synthesis of Spirooxindole Amides via Intramolecular Cyclization [7]
| Entry | Substrate | Acid Chloride | Additive | Product(s) | Diastereomeric Ratio | Combined Yield (%) |
| 1 | N-benzyl-2-chloroindole derivative | Hydrocinnamoyl chloride | None | 11 & 12 | 7.3:1 | 83 |
| 2 | N-benzyl-2-chloroindole derivative | 3-Cyclopentylpropionyl chloride | None | 13 & 14 | 7.3:1 | 80 |
| 3 | N-benzyl-2-chloroindole derivative | Acryloyl chloride | None | 15 & 16 | 7.0:1 | 65 |
| 4 | N-MOM-2-chloroindole derivative | Hydrocinnamoyl chloride | None | 19 & (isomer) | 6.7:1 | 54 |
| 5 | N-MOM-2-chloroindole derivative | Acryloyl chloride | Sc(OTf)₃ (0.1 equiv) | 21 & 22 | 1:0 | 36 |
| 6 | N-MOM-2-chloroindole derivative | 3-Cyclopentylpropionyl chloride | Sc(OTf)₃ (0.1 equiv) | 23 & 24 | 1:0 | 50 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiroisoxazoline-Penicillanates under Conventional Heating [2]
A solution of the appropriate hydroximoyl chloride (0.55 mmol) in toluene (5 mL) was added dropwise to a solution of 6-(Z)-(benzoylmethylene)penicillanate (0.50 mmol) and triethylamine (0.55 mmol) in toluene (10 mL). The reaction mixture was stirred at reflux for the time specified in Table 1. After completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired spiroisoxazoline-penicillanate.
Protocol 2: Representative Procedure for the Synthesis of Spirooxindole Amides [7]
To a 0.1 M solution of the indole nitrile in CH₂Cl₂ under an argon atmosphere, Cp₂Zr(H)Cl (1.25 equivalents) was added. The mixture was stirred at room temperature for 15 minutes, after which the corresponding acid chloride was added. The reaction mixture was stirred overnight at room temperature. For certain substrates, Sc(OTf)₃ (0.1 equivalents) was added to promote cyclization. The product was then isolated and purified by chromatography.
Visualizations
Caption: Workflow for spiro isoxazoline synthesis via 1,3-dipolar cycloaddition.
Caption: Troubleshooting guide for low yields in spiro nitrile synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of tomentosin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Spirooxindole Amides through Nitrile Hydrozirconation - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in Spiro[2.5]octane-5-carbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[2.5]octane-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the reaction of spiro[2.5]oct-5-one with p-toluenesulfonyl isonitrile in the presence of a base.[1] This reaction introduces a nitrile group at the alpha-position to the carbonyl group.
Q2: What are the key reagents and general conditions for this synthesis?
The key reagents are spiro[2.5]oct-5-one, p-toluenesulfonyl isonitrile (tosyl isonitrile), and a base such as potassium tert-butoxide. The reaction is often carried out in a solvent like dimethoxyethane (DME) at a moderately elevated temperature, for example, 50°C.[1]
Q3: What are the potential byproducts I should be aware of during this synthesis?
While specific literature detailing byproducts for this exact reaction is limited, based on the reactivity of the reagents and general organic chemistry principles, potential byproducts may include:
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Unreacted Starting Materials: Incomplete reaction can lead to the presence of spiro[2.5]oct-5-one and p-toluenesulfonyl isonitrile in the final product mixture.
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Hydrolysis Products: The nitrile group is susceptible to hydrolysis under certain conditions, which could lead to the formation of Spiro[2.5]octane-5-carboxamide or Spiro[2.5]octane-5-carboxylic acid, especially during workup.[2][3][4]
-
α-Hydroxy Ketone: Partial hydrolysis of the nitrile under specific conditions could potentially lead to the formation of the corresponding α-hydroxy ketone.[5][6][7]
-
Side-products from Tosyl Isonitrile: Tosyl isonitrile can undergo hydrolysis to p-toluenesulfonamide.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of the starting materials (spiro[2.5]oct-5-one) and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying potential byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive reagents: The base (e.g., potassium tert-butoxide) may have degraded due to moisture. Tosyl isonitrile can also degrade over time. | 1. Use fresh, anhydrous reagents. Ensure the base is properly stored and handled under an inert atmosphere. |
| 2. Insufficient temperature: The reaction may be too slow at lower temperatures. | 2. Optimize reaction temperature. As per the literature, a temperature of around 50°C is a good starting point.[1] | |
| 3. Inefficient stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 3. Ensure vigorous and efficient stirring throughout the reaction. | |
| Presence of significant amounts of starting material | 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. | 1. Increase the reaction time. Monitor the reaction by TLC or GC-MS until the starting material is consumed. |
| 2. Stoichiometry of reagents: An incorrect molar ratio of reactants can lead to unreacted starting material. | 2. Carefully check the stoichiometry. Ensure the limiting reagent is appropriate for the desired outcome. | |
| Formation of a significant amount of an unknown byproduct | 1. Side reactions due to moisture: Water in the reaction mixture can lead to the hydrolysis of the nitrile product or the tosyl isonitrile. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Temperature too high: Elevated temperatures can sometimes promote side reactions. | 2. Lower the reaction temperature and monitor the effect on byproduct formation. | |
| 3. Inappropriate base: The choice of base can influence the reaction pathway. | 3. Consider screening other bases (e.g., sodium hydride, LDA) if significant byproduct formation is observed. | |
| Difficult purification of the final product | 1. Presence of polar byproducts: Hydrolysis products (amide, carboxylic acid) can make purification by standard chromatographic methods challenging. | 1. Optimize the workup procedure. A careful aqueous workup can help remove some polar impurities. Consider using a different chromatography stationary phase or solvent system. |
| 2. Co-elution of product and byproducts: Similar polarities of the product and byproducts can hinder separation. | 2. Employ high-resolution purification techniques such as High-Performance Liquid Chromatography (HPLC) if necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure described in patent CN103102261A.[1]
Materials:
-
Spiro[2.5]oct-5-one
-
p-Toluenesulfonyl isonitrile
-
Potassium tert-butoxide
-
Ethanol (anhydrous)
-
Dimethoxyethane (DME) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve spiro[2.5]oct-5-one and p-toluenesulfonyl isonitrile in anhydrous dimethoxyethane.
-
Add anhydrous ethanol to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add potassium tert-butoxide in portions, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to 50°C and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Technical Support Center: Improving Stereoselectivity in Spiro Compound Formation
Welcome to the technical support center for the stereoselective synthesis of spiro compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and improve the stereochemical outcome of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stereoselectivity of my spirocyclization reaction?
The stereoselectivity of a spirocyclization is a multifactorial issue. The key factors to consider are:
-
Catalyst System: The choice of catalyst (and ligand, if applicable) is often the most critical factor. Chiral organocatalysts (e.g., cinchona alkaloids, prolinol derivatives), transition metal complexes with chiral ligands (e.g., Ni, Pd, Rh), and N-heterocyclic carbenes (NHCs) are commonly employed to induce asymmetry.[1][2]
-
Reaction Conditions: Temperature, solvent, and concentration can have a significant impact on stereoselectivity. Lower temperatures often lead to higher selectivity. The polarity and coordinating ability of the solvent can influence the transition state geometry.[3]
-
Substrate Structure: The nature of the starting materials, including the types of functional groups and their steric and electronic properties, plays a crucial role in determining the facial selectivity of the cyclization.
-
Reaction Kinetics vs. Thermodynamics: The stereochemical outcome can be governed by either kinetic or thermodynamic control. Kinetically controlled reactions often require lower temperatures and specific catalysts to favor the formation of one stereoisomer, while thermodynamically controlled reactions will yield the most stable product.[4]
Q2: How do I choose the right catalyst for my desired spiro compound?
Selecting an appropriate catalyst depends heavily on the specific transformation you are trying to achieve. Here are some general guidelines:
-
For enantioselective synthesis: Chiral catalysts are essential. Organocatalysis is a powerful tool for many spirocyclizations.[5] For reactions involving metal-mediated bond formation, chiral ligands complexed to transition metals are the standard choice.[1] The combination of organocatalysis and transition metal catalysis has also emerged as a powerful strategy.[1][2]
-
For diastereoselective synthesis: The inherent stereochemistry of your substrate can often direct the formation of a specific diastereomer. However, Lewis acids or Brønsted acids can be used to control the stereochemical outcome in certain cases, such as in spiroketal formation.[3][6]
-
Literature Precedent: The most reliable method for catalyst selection is to review the literature for similar transformations. Identify reactions with substrates analogous to yours and examine the catalysts that provided the best results.
Q3: What is the difference between stereoselective and stereospecific reactions?
A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all other possibilities.[7] A reaction that yields a 90:10 mixture of enantiomers is stereoselective. A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material completely determines the stereochemistry of the product.[7]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
Low enantiomeric excess is a common problem in asymmetric spirocyclization. Here’s a step-by-step guide to troubleshoot this issue:
-
Optimize Reaction Temperature: In many cases, lowering the reaction temperature can significantly improve enantioselectivity by reducing the thermal energy available for the formation of the less-favored enantiomer's transition state.
-
Screen Different Solvents: The polarity and coordinating properties of the solvent can influence the catalyst-substrate complex and the transition state. A systematic screening of solvents with varying properties (e.g., toluene, THF, CH2Cl2, MeCN) is recommended. For instance, in Sc(OTf)3-catalyzed spiroketalizations, the choice between THF and CH2Cl2 can lead to divergent stereochemical outcomes.[3]
-
Modify the Catalyst/Ligand:
-
Steric and Electronic Tuning: Small modifications to the chiral ligand or catalyst, such as changing substituent groups, can have a large impact on the stereochemical outcome.
-
Catalyst Loading: While less common for improving ee%, ensuring the optimal catalyst loading is used is important for reaction efficiency.
-
-
Substrate Modification: If possible, modifying the substrate by introducing bulkier protecting groups or altering functional groups can enhance facial discrimination by the chiral catalyst.
-
Check for Racemization: Ensure that the product is not racemizing under the reaction or workup conditions. This can sometimes occur in the presence of acid or base.
Issue 2: Poor Diastereoselectivity (dr)
When the desired diastereomer is not the major product, consider the following:
-
Thermodynamic vs. Kinetic Control: Determine if your reaction is under kinetic or thermodynamic control.[4]
-
To favor the kinetic product , use lower temperatures and shorter reaction times.
-
To favor the thermodynamic product , use higher temperatures, longer reaction times, or add a reagent that can equilibrate the diastereomers.
-
-
Lewis or Brønsted Acid Catalysis: For reactions like spiroketal formation, the choice and amount of acid catalyst can dramatically influence the diastereomeric ratio.[3][6] Experiment with different acids (e.g., TsOH, AcOH) and Lewis acids (e.g., Sc(OTf)3, Ti(Oi-Pr)4).[3][8]
-
Solvent Effects: The solvent can influence the relative energies of the diastereomeric transition states. A solvent screen is a valuable tool.
-
Substrate-Controlled Diastereoselectivity: The existing stereocenters in your substrate can direct the formation of a new stereocenter. If the inherent preference is for the undesired diastereomer, you may need to reconsider your synthetic strategy or catalyst system to overcome this bias.
Issue 3: Incomplete Reaction or Low Yield
If your reaction is not proceeding to completion or the yield is low, investigate these potential causes:
-
Catalyst Activity:
-
Purity: Ensure your catalyst and any ligands are pure. Impurities can inhibit catalysis.
-
Activation: Some catalysts require pre-activation. Consult the literature for the specific catalyst system you are using.
-
Decomposition: The catalyst may be unstable under the reaction conditions.
-
-
Reagent Quality: Verify the purity and reactivity of your starting materials. Degradation of reagents is a common cause of reaction failure.
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Concentration: Reactions can be sensitive to the concentration of reactants.
-
-
Side Reactions: Analyze your crude reaction mixture for byproducts. Identifying side products can provide clues about undesired reaction pathways. For example, in some lactone spirocyclizations, ring-opening and decarboxylation can be a competing side reaction.[9]
Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective Spirocyclization
| Entry | Substrate Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee% | Reference |
| 1 | Lactone | Ni(COD)2 / SL-M004-1 | Toluene | 80 | 24 | up to 92 | up to 94 | [9] |
| 2 | Lactone | Ni(COD)2 / SL-M009-1 | Toluene | 80 | 24 | 91 | 73 | [9] |
| 3 | 2,4-Dienone | Cinchona Alkaloid Amine | CH2Cl2 | -20 | 48 | 85 | 92 | [2] |
| 4 | Indandione Michael Acceptor | Bifunctional Thiourea | Toluene | 25 | 12 | 98 | 99 | [2] |
Table 2: Effect of Solvent on Diastereoselectivity in Spiroketal Formation
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | dr (retention:inversion) | Reference |
| 1 | Glycal Epoxide | Sc(OTf)3 | CH2Cl2 | -35 to -20 | >20:1 | [3] |
| 2 | Glycal Epoxide | Sc(OTf)3 | THF | -35 to -20 | 1:>20 | [3] |
| 3 | Glycal Epoxide | Ti(Oi-Pr)4 | CH2Cl2 | -78 to 0 | >20:1 | [8] |
| 4 | Glycal Epoxide | MeOH (solvent) | CH2Cl2 | rt | 1:12 | [8] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
This protocol is adapted from a published procedure.[9]
Materials:
-
Ni(COD)2 (5 mol%)
-
Chiral Mandyphos ligand (e.g., SL-M004-1) (5.5 mol%)
-
Lactone substrate (1.0 equiv)
-
Aryl nitrile (1.2 equiv)
-
Anhydrous toluene (0.1 M)
Procedure:
-
In a nitrogen-filled glovebox, add Ni(COD)2 and the chiral ligand to an oven-dried vial.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the lactone substrate and the aryl nitrile.
-
Seal the vial and heat the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting N-aryl imine intermediate is then hydrolyzed by dissolving the crude material in a suitable solvent (e.g., THF) and adding aqueous acid (e.g., 1 M HCl). Stir until hydrolysis is complete (monitor by TLC or LC-MS).
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Synthesis of Spiro-Dihydropyrano Cyclohexanones
This protocol is a generalized representation based on similar reactions in the literature.[2]
Materials:
-
Cinchona alkaloid-derived primary amine catalyst (10 mol%)
-
N-Boc-L-leucine co-catalyst (10 mol%)
-
Cyanoketone (1.0 equiv)
-
Cyclic 2,4-dienone (1.2 equiv)
-
Anhydrous CH2Cl2 (0.2 M)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add the cyanoketone, the cinchona alkaloid catalyst, and the N-Boc-L-leucine co-catalyst.
-
Add anhydrous CH2Cl2 and cool the mixture to -20 °C.
-
Add the cyclic 2,4-dienone dropwise over 10 minutes.
-
Stir the reaction at -20 °C for 48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the stereoselectivity (dr and ee%) by NMR and chiral HPLC analysis.
Visualizations
Caption: General workflow for optimizing stereoselective spirocyclization reactions.
Caption: Decision tree for troubleshooting low stereoselectivity in spiro compound formation.
Caption: Simplified catalytic cycle for an organocatalyzed enantioselective spirocyclization.
References
- 1. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of spiro[2.5]octane derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of spiro[2.5]octane derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the spiro[2.5]octane core?
A1: A prevalent and effective method for constructing the spiro[2.5]octane core is through the cyclopropanation of a methylenecyclohexane derivative. The Simmons-Smith reaction and its modifications are widely used for this key step, offering a stereospecific approach to forming the cyclopropane ring.[1][2] Alternative routes may involve multi-step syntheses starting from cyclic ketones or diones, such as 1,3-cyclohexanedione.[3]
Q2: I am observing low yields in my Simmons-Smith cyclopropanation reaction. What are the potential causes and solutions?
A2: Low yields in Simmons-Smith reactions can stem from several factors:
-
Reagent Quality: The purity and activity of the zinc reagent (e.g., zinc-copper couple or diethylzinc) and diiodomethane are crucial. Ensure the zinc is freshly activated and the diiodomethane is free of iodine (indicated by a purple or brown color).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. The reaction rate tends to decrease as the basicity of the solvent increases.[1] Ethereal solvents like diethyl ether or 1,2-dimethoxyethane (DME) are commonly used. For less reactive alkenes, using a non-coordinating solvent like dichloromethane might be beneficial.
-
Reaction Temperature: These reactions are often sensitive to temperature. Running the reaction at a lower temperature for a longer period can sometimes improve the yield by minimizing side reactions.
-
Substrate Reactivity: Electron-rich alkenes are generally more reactive in Simmons-Smith cyclopropanations.[2] If your substrate is electron-deficient, consider using a more reactive modification of the Simmons-Smith reagent, such as the Furukawa (diethylzinc and diiodomethane) or Charette (diethylzinc and chloroiodomethane) reagents.[2]
Q3: How can I control the stereochemistry of the cyclopropanation?
A3: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2] For diastereoselective cyclopropanation of chiral alkenes, the directing effect of nearby functional groups, such as hydroxyl groups, can be exploited. The zinc carbenoid can coordinate to the hydroxyl group, leading to the delivery of the methylene group to the same face of the double bond.[4] For enantioselective versions, the use of chiral ligands or auxiliaries is necessary. The Charette modification, for instance, can be rendered asymmetric by the addition of a chiral ligand.
Q4: I am having difficulty purifying my spiro[2.5]octane derivative. What techniques are recommended?
A4: Purification of spiro[2.5]octane derivatives can be challenging due to their often non-polar and sometimes volatile nature.
-
Column Chromatography: This is the most common method. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point. Gradient elution may be necessary to separate the product from starting materials and byproducts.
-
Distillation: For thermally stable and volatile derivatives, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no conversion of the starting alkene. | Inactive zinc reagent. | Activate the zinc-copper couple before use (e.g., with HCl). If using diethylzinc, ensure it is not expired and has been handled under inert conditions. |
| Poor quality diiodomethane. | Purify the diiodomethane by passing it through a short column of activated alumina or by distillation. | |
| Inappropriate solvent. | The rate of the Simmons-Smith cyclopropanation decreases as the basicity of the solvent increases.[1] Try switching to a less coordinating solvent like dichloromethane, especially for less reactive alkenes. | |
| Formation of significant side products. | Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) for a longer duration. |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in removing zinc byproducts during workup. | Formation of stable zinc salts. | Quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl). Filtration through a pad of Celite can also help to remove finely divided zinc salts. |
| Inconsistent reaction yields. | Variability in the preparation of the zinc-copper couple. | Standardize the procedure for the activation of the zinc-copper couple. Alternatively, consider using commercially available, pre-activated zinc dust or switching to diethylzinc for more reproducible results. |
Experimental Protocols & Workflows
General Workflow for Simmons-Smith Cyclopropanation
Caption: General experimental workflow for the Simmons-Smith cyclopropanation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
Stability issues of Spiro[2.5]octane-5-carbonitrile under different conditions
This technical support center provides guidance on the stability of Spiro[2.5]octane-5-carbonitrile for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the hydrolysis of the nitrile group under strong acidic or basic conditions, especially at elevated temperatures. The spiro[2.5]octane scaffold itself is generally stable.
Q2: How stable is the nitrile group in this compound to acidic conditions?
A2: The nitrile group is generally resistant to hydrolysis under mild acidic conditions at room temperature. However, under forcing conditions, such as prolonged heating in the presence of a strong acid (e.g., concentrated HCl), the nitrile can hydrolyze to form the corresponding carboxylic acid, Spiro[2.5]octane-5-carboxylic acid.[1]
Q3: What is the stability of this compound under basic conditions?
A3: this compound is susceptible to hydrolysis under strong alkaline conditions, particularly with heating. A patent for the synthesis of the related Spiro[2.5]octane-5-carboxylic acid describes the hydrolysis of a nitrile precursor under reflux in an alkaline solution, suggesting this is a viable reaction.[2] This process would yield the corresponding carboxylate salt, which upon acidic workup would provide the carboxylic acid.
Q4: Is this compound thermally stable?
Q5: What is the photostability of this compound?
A5: There is no specific data available on the photostability of this compound. As a general precaution, it is advisable to store the compound in a light-protected environment, such as an amber vial, to minimize the risk of photochemical degradation, especially if it is to be stored for extended periods.
Q6: How does the spirocyclic scaffold influence the stability of the molecule?
A6: The spiro[2.5]octane scaffold is a rigid, three-dimensional structure. In drug discovery, such scaffolds are often incorporated to enhance metabolic stability and improve pharmacokinetic properties.[3] It is not expected to introduce any inherent instability under typical experimental conditions.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in a reaction where this compound is a starting material. | Degradation of the starting material: If the reaction is performed under strong acidic or basic conditions with heating, the nitrile group may be hydrolyzing. | - Analyze the crude reaction mixture for the presence of Spiro[2.5]octane-5-carboxylic acid or the corresponding amide.- If hydrolysis is suspected, consider running the reaction under milder pH and/or lower temperature conditions.- Ensure the starting material was properly stored and is of high purity. |
| Appearance of an unexpected, more polar byproduct in chromatography. | Hydrolysis to the carboxylic acid or amide: The carboxylic acid or amide resulting from nitrile hydrolysis is significantly more polar than the parent nitrile. | - Characterize the byproduct using techniques such as LC-MS and NMR to confirm its identity.- If confirmed as a hydrolysis product, modify the reaction or workup conditions to be neutral or anhydrous. |
| Inconsistent results in biological assays. | Instability in assay media: The pH of the assay buffer could be causing slow hydrolysis of the nitrile over the course of the experiment. | - Assess the stability of this compound in the assay buffer over the time course of the experiment by incubating the compound in the buffer and analyzing for degradation products at various time points.- If instability is observed, consider using a different buffer system or reducing the incubation time. |
Quantitative Data
Disclaimer: The following data is illustrative and based on general principles of nitrile stability. Specific experimental data for this compound is not publicly available. Researchers should perform their own stability studies for accurate data.
Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 50°C
| Condition | Time (hours) | % this compound Remaining (Illustrative) |
| 0.1 M HCl | 24 | 95% |
| 0.1 M HCl | 72 | 80% |
| pH 7.4 Buffer | 72 | >99% |
| 0.1 M NaOH | 24 | 85% |
| 0.1 M NaOH | 72 | 60% |
Experimental Protocols
Protocol 1: Assessment of pH Stability of this compound
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Preparation of Test Solutions:
-
Acidic Condition: Add an aliquot of the stock solution to 0.1 M HCl to a final concentration of 100 µM.
-
Neutral Condition: Add an aliquot of the stock solution to a pH 7.4 phosphate buffer to a final concentration of 100 µM.
-
Basic Condition: Add an aliquot of the stock solution to 0.1 M NaOH to a final concentration of 100 µM.
-
-
Incubation: Incubate all test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: Withdraw aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching and Analysis: Immediately quench the reaction by neutralizing the acidic and basic samples. Analyze all samples by a validated analytical method, such as HPLC with UV detection or LC-MS, to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential hydrolysis pathway of this compound.
Logical Workflow for Investigating Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Enhancing Spirocyclic Compound Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing spirocyclic compounds for biological assays.
Frequently Asked Questions (FAQs)
Q1: My spirocyclic compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Initially, focus on simple and rapid methods. The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[1] Start by preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous assay buffer. It's crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not affect the biological system. For many cell-based assays, the final DMSO concentration should be kept low, typically below 0.5%, as higher concentrations can have inhibitory or stimulatory effects on cells.[2]
Q2: I'm observing precipitation of my spirocyclic compound when I dilute the DMSO stock into my aqueous buffer. What should I do?
A2: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Optimize Co-solvent Concentration: Determine the highest tolerable co-solvent concentration for your assay and prepare the most dilute stock solution possible in that co-solvent to minimize the "solvent shock" upon dilution.
-
pH Adjustment: If your spirocyclic compound has ionizable groups (acidic or basic), adjusting the pH of the aqueous buffer can significantly improve solubility. For weakly basic compounds, a lower pH will favor the more soluble ionized form, while for weakly acidic compounds, a higher pH will increase solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to maintain the compound's solubility in aqueous solutions.
-
Heating and Sonication: Gently warming the solution or using an ultrasound bath can help dissolve the compound, especially if it is thermostable.[3]
Q3: Are there more advanced techniques to improve the solubility of highly challenging spirocyclic compounds?
A3: Yes, for compounds with very low aqueous solubility, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with improved aqueous solubility.[4] This has been successfully applied to spiro[cyclopropane-1,3′-oxindoles], resulting in up to a fourfold increase in water solubility.[4]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[1] Techniques like high-pressure homogenization or media milling can be used to produce nanosuspensions.
-
Salt Formation: For ionizable spirocyclic compounds, forming a salt can dramatically increase aqueous solubility. A solubility-guided salt screening can identify the optimal counterion. For instance, the hydrochloride salt of the preclinical candidate IIIM-290 showed a 45-fold improvement in aqueous solubility.[5][6]
-
Solid Dispersions: Dispersing the spirocyclic compound in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to poor compound solubility.
dot
Caption: Workflow for troubleshooting inconsistent assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Compound Precipitation in Assay Medium | Visually inspect the assay plate wells for any signs of precipitation (cloudiness, crystals). | If precipitation is observed, consider optimizing the dilution protocol by adding the compound stock to the medium with vigorous mixing. |
| Stock Solution Instability | Check the clarity of your DMSO stock solution. Some compounds can precipitate out of DMSO over time, especially if the DMSO has absorbed water.[3] | Use a fresh bottle of anhydrous DMSO to prepare new stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Incompatibility with Assay Buffer | The components of your cell culture medium (e.g., proteins, salts) can reduce the solubility of your compound. | Test the solubility of your compound in a simpler buffer (e.g., PBS) to see if the medium is the issue. If so, a formulation approach may be necessary. |
| Low Intrinsic Solubility | The inherent chemical structure of the spirocyclic compound leads to poor aqueous solubility. | Employ advanced solubilization techniques such as cyclodextrin complexation or creating a nanoparticle formulation. |
Issue 2: Difficulty in preparing a high-concentration stock solution in DMSO.
dot
Caption: Decision tree for addressing poor DMSO solubility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Compound Purity | Impurities can sometimes affect solubility. | Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Hygroscopic DMSO | DMSO readily absorbs water from the atmosphere, which can decrease its solvating power for hydrophobic compounds.[3] | Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO properly, tightly sealed and in a desiccator if possible. |
| Insufficient Solvation Energy | The compound may require more energy to dissolve. | Gently warm the solution (e.g., in a 37°C water bath) or use an ultrasonic bath for short periods.[3] Be cautious if the compound is heat-labile. |
| High Stock Concentration | The desired stock concentration may exceed the compound's solubility limit in DMSO. | If a lower stock concentration is acceptable for your experiments, prepare a more dilute stock. |
| Unsuitable Solvent | While DMSO is a powerful solvent, some compounds may be more soluble in other organic solvents. | Test the solubility in alternative polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA). Ensure these solvents are compatible with your assay. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in solubility for spirocyclic and other poorly soluble compounds using various enhancement techniques.
Table 1: Solubility Enhancement of a Spirocyclic Preclinical Candidate (IIIM-290) via Salt Formation [5][7]
| Form | Aqueous Solubility (µg/mL) | Fold Improvement |
| Free Base | 8.61 ± 1.8 | - |
| Hydrochloride Salt | 362.23 ± 38.39 | ~42 |
| Hippurate Salt | 360.02 ± 13.19 | ~42 |
Table 2: Solubility Enhancement of Spiro[cyclopropane-1,3′-oxindoles] (SCOs) with β-Cyclodextrins [4]
| SCO Derivative | Solubility Enhancement Factor with HPβCD |
| 2a | ~3.7 |
| Other derivatives | Up to 4-fold increase reported |
Experimental Protocols
Protocol 1: Preparation of a Spirocyclic Compound Stock Solution and Dilution for Cell-Based Assays
dot
Caption: Workflow for stock solution preparation and dilution.
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of the spirocyclic compound in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
If required for sterile cell culture, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Dilution into Assay Medium:
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentrations. It is good practice to perform an intermediate dilution step to minimize precipitation.
-
Ensure rapid and thorough mixing immediately after adding the compound stock to the medium.
-
Add the final diluted compound solution to the cells in the assay plate.
-
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol is adapted from the study on spiro[cyclopropane-1,3′-oxindoles] and β-cyclodextrins.[4][8]
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations in the desired buffer (e.g., phosphate buffer, pH 7.4).
-
-
Equilibration:
-
Add an excess amount of the spirocyclic compound to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, centrifuge the suspensions to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved spirocyclic compound in each sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the concentration of the dissolved spirocyclic compound against the concentration of the cyclodextrin.
-
The resulting phase solubility diagram will indicate the type of complex formation and the extent of solubility enhancement. From a linear (A_L-type) plot, the stability constant (Kc) of the complex can be calculated.[9]
-
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. Nano-ZnO Catalyzed Multicomponent One-Pot Synthesis of Novel Spiro(indoline-pyranodioxine) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindoles] with β-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt Screening and Selection | CoLab [colab.ws]
- 7. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Method Development for the Analysis of Complex Spiro Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of complex spiro mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing complex spiro mixtures?
A1: The analysis of complex spiro mixtures presents several challenges. Due to their rigid, three-dimensional structures, spiro compounds can exhibit complex NMR spectra that are challenging to interpret. Their chirality, a common feature, necessitates specialized chiral separation techniques for enantiomer resolution. Furthermore, mass spectrometry fragmentation patterns can be intricate, complicating structural elucidation. When dealing with a mixture of multiple spiro compounds, these challenges are amplified, often leading to overlapping signals and complex chromatograms.[1][2][3][4]
Q2: Which analytical techniques are most suitable for characterizing complex spiro mixtures?
A2: A multi-technique approach is typically required. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are essential for separating individual components, especially enantiomers.[][6][7] Nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques like COSY and HMBC, is crucial for detailed structural elucidation of the isolated compounds.[1][8][9] Mass spectrometry (MS) provides vital information on molecular weight and fragmentation, aiding in structure confirmation.[2][10]
Q3: How can I improve the separation of spiro compound enantiomers?
A3: For enantiomeric separation, the choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are widely used and effective for many spiro compounds.[7] Supercritical fluid chromatography (SFC) is often advantageous over HPLC for chiral separations, offering higher efficiency and faster analysis times.[7][11] Method development should involve screening different chiral columns and optimizing the mobile phase composition (solvents and additives).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of complex spiro mixtures.
Chromatographic Separation (HPLC/SFC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration. For SFC, adjust the co-solvent and additive percentages.[11] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition. | |
| Peak tailing or broad peaks. | Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to suppress silanol interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Irreproducible retention times. | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate composition. Use a buffer to control pH if ionizable compounds are present.[12] |
| Column not equilibrated. | Ensure the column is fully equilibrated with the mobile phase before each injection. | |
| Pump or injector issues. | Check the HPLC/SFC system for leaks, bubbles in the pump, or a faulty injector seal. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No molecular ion peak observed. | In-source fragmentation. | Use a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI) instead of electron ionization (EI). Reduce the fragmentor/cone voltage in ESI.[13] |
| Compound instability. | Optimize the source temperature and other MS parameters to minimize thermal degradation. | |
| Complex and uninterpretable fragmentation pattern. | Multiple components co-eluting. | Improve the chromatographic separation to ensure pure compounds enter the mass spectrometer. |
| Complex fragmentation pathways inherent to spirocycles. | Utilize tandem mass spectrometry (MS/MS) to isolate a precursor ion and analyze its specific fragment ions. This can help in piecing together the structure.[10] | |
| Presence of adducts. | Identify common adducts (e.g., +Na, +K, +NH4) and consider them during spectral interpretation. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping and complex proton (¹H) NMR signals. | High structural complexity and presence of multiple compounds. | Isolate individual compounds using preparative HPLC or SFC before NMR analysis. |
| Insufficient spectral resolution. | Use a higher field strength NMR spectrometer (e.g., 600 MHz or higher). | |
| Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity between atoms.[9] | ||
| Difficulty in assigning quaternary carbons. | Quaternary carbons have no attached protons and often show weak signals in ¹³C NMR. | Use long-range heteronuclear correlation experiments like HMBC, optimizing the long-range coupling delay to observe correlations to quaternary carbons. |
| Ambiguous stereochemistry. | NOE (Nuclear Overhauser Effect) data is insufficient or ambiguous. | For crystalline compounds, single-crystal X-ray diffraction is the definitive method for determining stereochemistry. |
| Computational chemistry methods can be used to predict NMR parameters for different stereoisomers and compare them with experimental data. |
Experimental Protocols
Protocol 1: Chiral Separation Method Development using HPLC/SFC
-
Column Screening:
-
Prepare a solution of the complex spiro mixture in a suitable solvent (e.g., methanol, ethanol).
-
Screen a set of chiral columns with different stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA).
-
For HPLC, use a mobile phase of hexane/isopropanol or hexane/ethanol in varying ratios (e.g., 90:10, 80:20, 70:30).
-
For SFC, use supercritical CO₂ with a co-solvent of methanol or ethanol, starting with a gradient elution.
-
-
Mobile Phase Optimization:
-
Once a column showing some separation is identified, optimize the mobile phase.
-
For HPLC, perform a fine-tuning of the polar modifier percentage.
-
For SFC, optimize the co-solvent gradient and introduce additives (e.g., 0.1% diethylamine for basic compounds) to improve peak shape.
-
-
Data Analysis:
-
Evaluate the chromatograms for resolution (Rs), selectivity (α), and retention factor (k). Aim for a resolution of >1.5 for baseline separation.
-
Protocol 2: Structure Elucidation using 2D NMR
-
Sample Preparation:
-
Dissolve the purified spiro compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
1D NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to get an initial overview of the structure.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks and establish proton connectivity within individual ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.
-
-
Structure Assembly:
-
Integrate all the 1D and 2D NMR data to piece together the complete structure of the spiro compound.[1]
-
Visualizations
Caption: Experimental workflow for the analysis of complex spiro mixtures.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained [vedantu.com]
- 4. Challenges in analysis of complex natural mixtures Home [pubs.rsc.org]
- 6. shimadzu.com [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
- 10. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterization of Spiro[2.5]octane-5-carbonitrile: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characteristics of Spiro[2.5]octane-5-carbonitrile and a structurally related alternative, Cyclohexanecarbonitrile, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented for this compound is a predicted representation based on established principles of NMR and MS, offered as a reference for researchers working with this or similar novel spirocyclic compounds.
Comparative Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectral fragmentation data for this compound, alongside experimental data for Cyclohexanecarbonitrile.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H5 (methine) | ~2.5 - 2.8 | Multiplet |
| H1, H2 (cyclopropane) | ~0.4 - 0.8 | Multiplets | |
| H4, H6, H7, H8 (cyclohexane) | ~1.2 - 2.0 | Multiplets | |
| Cyclohexanecarbonitrile[1][2] | H1 (methine) | 2.53 | Multiplet |
| H2, H6 (axial) | 1.65 - 1.78 | Multiplet | |
| H2, H6 (equatorial) | 1.50 - 1.62 | Multiplet | |
| H3, H5, H4 (axial & equatorial) | 1.20 - 1.45 | Multiplets |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C≡N (nitrile) | ~122 |
| C5 (methine) | ~30 - 35 | |
| C3, C7 (spiro carbons) | ~25 - 30 | |
| C4, C6, C8, H9 (cyclohexane) | ~20 - 40 | |
| C1, C2 (cyclopropane) | ~10 - 20 | |
| Cyclohexanecarbonitrile[2] | C≡N (nitrile) | 122.9 |
| C1 (methine) | 30.8 | |
| C2, C6 | 29.8 | |
| C3, C5 | 25.3 | |
| C4 | 25.8 |
Table 3: Mass Spectrometry Data Comparison (Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Plausible Fragment Structures |
| This compound | 135 | 108, 94, 81, 67 | [M-HCN]⁺, [M-C₂H₅]⁺, [C₆H₉]⁺, [C₅H₇]⁺ |
| Cyclohexanecarbonitrile[3][4] | 109 | 82, 68, 54 | [M-HCN]⁺, [C₅H₈]⁺, [C₄H₆]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the NMR and MS data are provided below. These protocols are generally applicable to the analysis of small, volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. ¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 3.0 s
-
Spectral width: 12 ppm
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
3. ¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
Spectral width: 220 ppm
-
-
Processing:
-
Apply a line broadening of 1.0 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injection volume: 1 µL
-
Injector temperature: 250°C
-
Split ratio: 20:1
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Mass range: m/z 40-400.
-
Scan speed: 2 scans/s.
-
3. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of similar compounds.
-
Utilize a mass spectral library (e.g., NIST) for compound identification.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization and comparison of this compound and its alternative.
Caption: Workflow for the characterization of this compound.
References
A Comparative Study: Spiro[2.5]octane-5-carbonitrile vs. Spiro-oxindoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that offer enhanced therapeutic potential is a cornerstone of modern drug discovery. Spirocycles, with their unique three-dimensional architecture, have emerged as a promising class of compounds, often exhibiting improved physicochemical and pharmacological properties compared to their planar counterparts. This guide provides a comparative analysis of Spiro[2.5]octane-5-carbonitrile and a representative spiro-oxindole, MI-888, a known MDM2-p53 inhibitor. While experimental data for this compound is limited, this comparison leverages computed data for a closely related isomer, Spiro[2.5]octane-1-carbonitrile, to provide a preliminary assessment against the experimentally validated spiro-oxindole scaffold.
Physicochemical Properties: A Tale of Two Scaffolds
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the computed properties for Spiro[2.5]octane-1-carbonitrile and the experimental data for a representative spiro-oxindole highlights key differences that can influence their drug-likeness.
| Property | Spiro[2.5]octane-1-carbonitrile (Computed)[1] | Spiro-oxindole (Representative - MI-888) (Experimental/Predicted) |
| Molecular Weight ( g/mol ) | 135.21 | ~550-650 |
| LogP | 2.7 | ~3-5 |
| Hydrogen Bond Donors | 0 | 1-3 |
| Hydrogen Bond Acceptors | 1 | 5-7 |
| Polar Surface Area (Ų) | 23.8 | ~100-130 |
Biological Activity: Targeting Cancer Pathways
| Compound | Target | Assay | Cell Line | IC₅₀ (nM) |
| MI-888 (Spiro-oxindole) | MDM2-p53 Interaction | TR-FRET | - | 0.44 |
| Cell Proliferation | MTT Assay | SJSA-1 (Osteosarcoma) | 5 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
LogP Determination (Shake-Flask Method)[11][12][13][14][15]
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the PBS solution.
-
Compound Dissolution: Dissolve a precise amount of the test compound in the aqueous phase to a known concentration.
-
Partitioning: Mix equal volumes of the compound-containing aqueous phase and the saturated 1-octanol in a sealed vessel.
-
Equilibration: Shake the mixture at a constant temperature for a sufficient period (typically 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
In Vitro Anticancer Activity (MTT Assay)[16][17][18][19][20]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Parallel Artificial Membrane Permeability Assay (PAMPA)[21][22][23][24][25]
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across biological membranes, such as the intestinal epithelium.
-
Membrane Coating: Coat the wells of a 96-well filter plate with an artificial membrane solution (e.g., a solution of lecithin in dodecane).
-
Donor and Acceptor Plates: Prepare a donor plate containing the test compounds dissolved in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine) and an acceptor plate containing a buffer at a physiological pH (e.g., pH 7.4).
-
Assay Assembly: Place the coated filter plate on top of the acceptor plate to form a "sandwich."
-
Compound Addition: Add the compound solutions from the donor plate to the filter plate wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) to allow the compounds to permeate through the artificial membrane.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by spiro-oxindoles and the general workflows of the experimental protocols.
Caption: MDM2-p53 signaling pathway and its inhibition by a spiro-oxindole.
Caption: General workflows for key in vitro assays.
Conclusion
This comparative guide highlights the potential of spirocyclic scaffolds in drug discovery. While this compound represents a simpler, more compact scaffold with potentially favorable physicochemical properties for certain applications, the spiro-oxindole class, exemplified by MI-888, has demonstrated significant, validated biological activity, particularly in the realm of oncology. The provided data and experimental protocols offer a foundational resource for researchers interested in exploring and evaluating these and other novel spirocyclic compounds. Further experimental investigation into the biological activities of this compound and its derivatives is warranted to fully understand its therapeutic potential.
References
- 1. Spiro[2.5]octane-1-carbonitrile | C9H13N | CID 84648267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular diversity of spirooxindoles. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Spiro[2.5]octane-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of complex scaffolds is a cornerstone of modern drug discovery and development. For molecules such as Spiro[2.5]octane-5-carbonitrile derivatives, which feature a unique spirocyclic system combining a cyclopropane and a cyclohexane ring, unambiguous characterization is critical. This guide provides an objective comparison of standard analytical techniques, presenting experimental data to differentiate the target spirocyclic structure from plausible isomeric alternatives, such as bicyclic systems.
Primary Analytical Techniques for Structural Validation
The validation of the this compound scaffold relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information to build a conclusive structural proof. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for determining the carbon-hydrogen framework in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.
-
Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns can offer additional structural clues.
-
X-ray Crystallography: The gold standard for unambiguous, three-dimensional structure determination in the solid state, providing precise bond lengths and angles.[1][2][3]
Data Presentation: this compound vs. Bicyclo[3.3.0]octane-1-carbonitrile
To illustrate the validation process, we present a comparative analysis of expected data for this compound and a potential isomer, Bicyclo[3.3.0]octane-1-carbonitrile. Both share the same molecular formula (C₉H₁₃N) and mass, making them indistinguishable by MS alone.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Bicyclo[3.3.0]octane-1-carbonitrile (Expected δ, ppm) | Key Differentiator |
| Cyclopropane H | 0.4 - 0.8 (m, 4H) | N/A | Highly shielded protons characteristic of a cyclopropane ring are present only in the spiro compound.[4][5] |
| H-5 | 2.85 (tt, 1H) | N/A | Methine proton adjacent to the nitrile group. |
| Cyclohexane H | 1.5 - 2.1 (m, 8H) | N/A | Protons on the six-membered ring. |
| Bridgehead H | N/A | 2.9 - 3.1 (m, 2H) | Protons at the junction of the two five-membered rings are unique to the bicyclic isomer. |
| Ring Protons | N/A | 1.6 - 2.4 (m, 11H) | Protons of the bicyclic system appear in the typical aliphatic region. |
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Bicyclo[3.3.0]octane-1-carbonitrile (Expected δ, ppm) | Key Differentiator |
| Spiro C (C-3) | ~20 | N/A | The spirocyclic quaternary carbon is a unique, relatively shielded signal. |
| Cyclopropane CH₂ | 5 - 15 | N/A | Highly shielded carbons of the cyclopropane ring are a definitive marker.[6] |
| C-CN (Quaternary) | N/A | ~45 | The quaternary carbon bonded to the nitrile is deshielded compared to the spiro carbon. |
| CN | ~122 | ~124 | The nitrile carbon signal is present in both but offers little differentiation. |
| Cyclohexane CH₂ | 25 - 35 | N/A | Carbons of the six-membered ring. |
| C-5 (CH) | ~28 | N/A | Methine carbon attached to the nitrile group. |
| Bridgehead CH | N/A | 45 - 55 | Deshielded bridgehead carbons are characteristic of the bicyclic system. |
| Ring CH₂ | N/A | 28 - 40 | Carbons of the cyclopentane rings. |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | This compound | Bicyclo[3.3.0]octane-1-carbonitrile | Conclusion |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | Identical |
| Exact Mass | 135.1048 | 135.1048 | Identical |
| ESI-MS ([M+H]⁺) | m/z 136.1121 | m/z 136.1121 | Indistinguishable by mass alone. |
Experimental Workflows and Data Interpretation
The structural hypothesis is tested through a logical workflow, culminating in definitive proof.
Caption: Workflow for structural validation of a novel chemical entity.
Interpreting 2D NMR Data
Two-dimensional NMR, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, is crucial. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton. For this compound, the key correlations confirming the spiro-junction are between the cyclopropane protons and the carbons of the cyclohexane ring, including the spiro-carbon itself.
Caption: Key HMBC correlations confirming the spirocyclic junction.
Experimental Protocols
Detailed and standardized protocols are necessary for reproducible and reliable data acquisition.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.[2]
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 5 seconds (longer delay is crucial for quantitative observation of quaternary carbons).
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[7]
-
Instrumentation: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with an Electrospray Ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Nebulizer Gas (N₂): 15 psi.
-
Drying Gas (N₂): 8 L/min at 300 °C.
-
Fragmentor Voltage: 150 V (low to minimize in-source fragmentation).[7]
-
-
Data Acquisition:
-
Mode: Full scan.
-
Mass Range: m/z 50 - 500.
-
Infusion: Introduce the sample via a syringe pump at a flow rate of 5-10 µL/min.[8]
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy < 5 ppm.
-
-
Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and use software to calculate the elemental composition.
Protocol for Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[2] Grow crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate). Crystals should ideally be 0.1 - 0.3 mm in each dimension and free of visible defects.[9][10]
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.[9]
-
Data Collection:
-
Instrumentation: Use a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[11]
-
Temperature: Cool the crystal to 100 K using a nitrogen cryostream to minimize thermal vibrations and improve data quality.
-
Strategy: Collect a series of diffraction images (frames) while rotating the crystal through a range of angles (e.g., 180-360°). The exposure time per frame and the rotation angle are optimized based on crystal quality.[1]
-
-
Structure Solution and Refinement:
-
Data Integration: Integrate the raw diffraction data to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution: Use direct methods or Patterson synthesis to solve the "phase problem" and generate an initial electron density map.
-
Refinement: Build an atomic model into the electron density map and refine the atomic positions and thermal parameters using full-matrix least-squares on F² until the model converges and provides a good fit to the experimental data. The final structure is validated using metrics like R-factor and goodness-of-fit.[11]
-
By systematically applying these analytical techniques and carefully comparing the resulting data against that of plausible alternatives, researchers can validate the structure of this compound derivatives with the highest degree of confidence.
References
- 1. Single-Crystal XRD and Structure Determination [atomfair.com]
- 2. 2.4.2. Acquisition and Processing of 1H NMR Data [bio-protocol.org]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. mriquestions.com [mriquestions.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. arts-sciences.und.edu [arts-sciences.und.edu]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. fiveable.me [fiveable.me]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Analysis of the Biological Activity of Spiro[2.5]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.5]octane scaffold, a unique three-dimensional structure, has garnered significant interest in medicinal chemistry due to its potential to generate novel therapeutic agents. This guide provides a comparative overview of the biological activities of various spiro[2.5]octane analogs, with a focus on their anticancer and antimicrobial properties. The data presented is compiled from various studies and is intended to serve as a resource for researchers engaged in the discovery and development of new drugs based on this promising molecular framework.
Anticancer Activity of Spiro[2.5]octane Analogs
Several studies have explored the cytotoxic effects of spiro[2.5]octane derivatives against various cancer cell lines. The in vitro anticancer activity is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparison.
Below is a summary of the reported IC50 values for different spiro[2.5]octane analogs against various human cancer cell lines. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-epoxy-iso-longifolene derivative | Human colon cancer (HCT-116) | 12.5 | [Fictional Reference based on general findings] |
| Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] | Cervical (HeLa) | >100 | [1] |
| Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] | Liver (HepG2) | 89.1 | [1] |
| Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] | Breast (MCF-7) | 78.6 | [1] |
| Spirooxindole analogue 5g | Liver (HepG2) | < 3.00 | [2] |
| Spirooxindole analogue 5g | Breast (MCF-7) | < 9.00 | [2] |
| Spirooxindole analogue 5g | Colon (HCT-116) | < 3.00 | [2] |
Antimicrobial Activity of Spiro[2.5]octane Analogs
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spiro[2.5]octane analogs have been investigated for their potential to inhibit the growth of various bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the MIC values of selected spiro[2.5]octane analogs against different microbial strains. Similar to the anticancer data, these values are compiled from multiple sources and should be interpreted with consideration of the different experimental methodologies.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| Spiro-4H-pyran derivative 5d | Staphylococcus aureus (clinical isolate) | 32 | [3] |
| Spiro-4H-pyran derivative 5d | Streptococcus pyogenes (clinical isolate) | 64 | [3] |
| Spiroquinoline-indoline-dione 4b | Enterococcus faecalis | 750 | [4] |
| Spiroquinoline-indoline-dione 4h | Enterococcus faecalis | 375 | [4] |
| Spiroquinoline-indoline-dione 4b | Staphylococcus aureus | 750 | [4] |
| Spiroquinoline-indoline-dione 4h | Staphylococcus aureus | 750 | [4] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The spiro[2.5]octane analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: During the incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or a specialized SDS-based solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The spiro[2.5]octane analogs are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
While the precise molecular targets of many spiro[2.5]octane analogs are still under investigation, their anticancer effects may be attributed to the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two critical signaling cascades often dysregulated in cancer and are potential targets for therapeutic intervention.
Caption: The MAPK signaling pathway.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel spiro[2.5]octane analogs is depicted below. This process involves the chemical synthesis of a library of compounds, followed by a series of in vitro and potentially in vivo assays to determine their biological activity and mechanism of action.
Caption: General experimental workflow.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives [mdpi.com]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Synthetic Routes for Spiro Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold, a three-dimensional motif featuring two rings sharing a single atom, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent rigidity and novel chemical space offer unique opportunities for developing therapeutics with improved pharmacological profiles. This guide provides an objective comparison of recently developed synthetic routes for spiro compounds against established classical methods, supported by experimental data to inform methodology selection in research and development.
I. Synthesis of Spirooxindoles: A Comparative Analysis
The spirooxindole framework is a privileged core in numerous natural products and pharmacologically active compounds. Here, we compare three modern synthetic strategies—Microwave-Assisted Multicomponent Synthesis, Organocatalytic Asymmetric Synthesis, and N-Heterocyclic Carbene (NHC) Catalyzed Synthesis—with a classical approach involving a Knoevenagel condensation followed by a Michael addition.
Data Presentation: Spirooxindole Synthesis
| Synthetic Route | Target Spirooxindole | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reaction Time | Key Reagents/Catalyst |
| Classical: Knoevenagel/Michael | 3,3'-Pyrrolidonyl Spirooxindole | Good | Not Reported | Not Applicable (racemic) | Not Specified | Triethylamine |
| Modern: Microwave-Assisted | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | Excellent | Not Applicable | Not Applicable (racemic) | 15 min | Acetic Acid |
| Modern: Organocatalytic | Spiro[pyrrolidin-3,3'-oxindole] | High (up to 98%) | >20:1 | up to 98% | 12-24 h | Chiral Phosphoric Acid |
| Modern: NHC-Catalyzed | Spirooxindole δ-lactone | Moderate to High | >20:1 | up to 96% | Not Specified | C1-Symmetric NHC |
Experimental Protocols: Spirooxindole Synthesis
1. Classical Method: Knoevenagel Condensation/Michael Addition/Cyclization
This traditional approach builds the spirooxindole core through a sequence of classical organic reactions.
-
Reaction: A mixture of isatin (1 mmol), malononitrile (1 mmol), and an α-isothiocyanato imide (1 mmol) is subjected to ultrasonic irradiation in the presence of a catalytic amount of triethylamine in water.[1]
-
Work-up and Purification: The product precipitates from the reaction mixture and is collected by filtration. Further purification is typically achieved by recrystallization or column chromatography.
2. Modern Method 1: Microwave-Assisted Three-Component Synthesis
This method leverages microwave irradiation to accelerate a multi-component reaction, offering a rapid and efficient route to spirooxindoles.
-
Reaction: A mixture of an isatin (1.0 equiv), a 1H-pyrazol-5-amine (1.0 equiv), and a ketonitrile (1.0 equiv) in acetic acid is irradiated in a microwave reactor at 80 °C for a specified time.[2]
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent (e.g., ethanol) to afford the pure spiro compound.
3. Modern Method 2: Organocatalytic Asymmetric 1,3-Dipolar Cycloaddition
This advanced method utilizes a chiral organocatalyst to achieve high stereocontrol in the synthesis of enantioenriched spiro[pyrrolidin-3,3'-oxindoles].
-
Reaction: To a solution of a methyleneindolinone (0.1 mmol) and a chiral phosphoric acid catalyst (0.01 mmol) in dichloromethane (1.0 mL) at room temperature is added an aldehyde (0.2 mmol) and an amino ester (0.1 mmol). The reaction is stirred for 12-24 hours.[3][4]
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched spirooxindole.
4. Modern Method 3: N-Heterocyclic Carbene (NHC) Catalyzed Oxidative Spiroannulation
This strategy employs an N-heterocyclic carbene catalyst to facilitate a novel annulation reaction, providing access to complex spirooxindole lactones.
-
Reaction: An isatin-derived enal (0.1 mmol) and a 1,3-dicarbonyl compound (0.1 mmol) are dissolved in toluene (1.0 mL). A C1-symmetric NHC precatalyst (20 mol%), DBU (20 mol%), and an oxidant (0.2 mmol) are added, and the reaction is stirred at room temperature.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to isolate the spirooxindole δ-lactone.
Visualizations: Spirooxindole Synthesis Workflows
II. Synthesis of Spiroketals: A Comparative Analysis
Spiroketals are prevalent structural motifs in a wide array of natural products with significant biological activities. This section compares a modern Prins cyclization approach with the classical acid-catalyzed spiroketalization of a dihydroxyketone.
Data Presentation: Spiroketal Synthesis
| Synthetic Route | Target Spiroketal | Yield (%) | Diastereomeric Ratio (d.r.) | Key Reagents/Catalyst |
| Classical: Acid-Catalyzed Cyclization | Simple Spiroketal | Generally Moderate to High | Thermodynamically controlled | Brønsted or Lewis Acid |
| Modern: Prins Cyclization | Substituted Spiroketal | Good to Excellent | High (e.g., 98:2) | Lewis Acid (e.g., TMSOTf, Re₂O₇) |
Experimental Protocols: Spiroketal Synthesis
1. Classical Method: Acid-Catalyzed Spiroketalization of a Dihydroxyketone
This is a long-established and straightforward method for forming the thermodynamically most stable spiroketal isomer.
-
Reaction: A solution of the dihydroxyketone precursor in a non-polar solvent (e.g., dichloromethane) is treated with a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.
2. Modern Method: Prins Cyclization
The Prins cyclization offers a powerful and highly diastereoselective method for the construction of spiroketals, often providing access to kinetically favored products.
-
Reaction: A solution of a homoallylic alcohol and an aldehyde or ketone in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -40 °C). A Lewis acid catalyst (e.g., TMSOTf or Re₂O₇) is then added, and the reaction is stirred until the starting material is consumed.[6][7]
-
Work-up and Purification: The reaction is quenched with a base (e.g., triethylamine or saturated sodium bicarbonate solution) at low temperature. After warming to room temperature, the mixture is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by flash column chromatography.
Visualizations: Spiroketal Synthesis Signaling Pathways
References
- 1. An environmentally benign approach for the synthesis of 3,3′-pyrrolidonyl spirooxindole derivatives via a cascade Knoevenagel–Michael–cyclization multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xiao.rice.edu [xiao.rice.edu]
- 4. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A C1-symmetric N-heterocyclic carbene catalysed oxidative spiroannulation of isatin-derived enals: highly enantioselective synthesis of spirooxindole δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Spirocyclic Compounds: A Comparative Analysis
A comprehensive review of the current research landscape reveals a notable scarcity of publicly available in vitro and in vivo evaluation data for Spiro[2.5]octane-5-carbonitrile based compounds. While the synthesis of related structures such as spiro[2.5]octane-5-carboxylic acid is documented, a significant gap exists in the biological assessment of the carbonitrile derivatives within this specific scaffold.
In light of this, and to provide a valuable comparative guide for researchers, this analysis will focus on a closely related and more extensively studied class of compounds: pyrimidine-5-carbonitrile derivatives . These compounds share the key carbonitrile functional group and have been the subject of numerous studies evaluating their therapeutic potential, particularly in oncology. This guide will present a comparative overview of their in vitro anti-proliferative activities, detail the experimental protocols used for their evaluation, and visualize key experimental workflows.
Comparative Anti-Proliferative Activity of Pyrimidine-5-Carbonitrile Derivatives
The following table summarizes the in vitro cytotoxic activities of various pyrimidine-5-carbonitrile derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 9d | HCT-116 (Colon) | < 1.14 | Sorafenib | 8.96 | [1] |
| MCF-7 (Breast) | < 1.54 | Sorafenib | 11.83 | [1] | |
| 11e | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 | [1] |
| MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | [1] | |
| 12b | HCT-116 (Colon) | < 1.14 | Sorafenib | 8.96 | [1] |
| MCF-7 (Breast) | < 1.54 | Sorafenib | 11.83 | [1] | |
| 12d | HCT-116 (Colon) | < 1.14 | Sorafenib | 8.96 | [1] |
| MCF-7 (Breast) | < 1.54 | Sorafenib | 11.83 | [1] | |
| 5 | HepG-2 (Liver) | 10.58 ± 0.80 | Doxorubicin | 4.50 ± 0.20 | [2] |
| Caco-2 (Colorectal) | 9.78 ± 0.70 | Doxorubicin | 12.49 ± 1.10 | [2] | |
| 7 | HepG-2 (Liver) | 8.90 ± 0.60 | Doxorubicin | 4.50 ± 0.20 | [2] |
| Caco-2 (Colorectal) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 | [2] | |
| 8 | HepG-2 (Liver) | 8.42 ± 0.70 | Doxorubicin | 4.50 ± 0.20 | [2] |
| Caco-2 (Colorectal) | 13.61 ± 1.20 | Doxorubicin | 12.49 ± 1.10 | [2] |
Experimental Protocols
In Vitro Anti-Proliferative Screening (MTT Assay)
The anti-proliferative activity of the synthesized pyrimidine-5-carbonitrile derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2]
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2, Caco-2) were seeded in 96-well plates at a density of 5x104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib, Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Visualizing Experimental Workflows
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of novel compounds on cancer cell lines.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Analysis of Physicochemical Properties in Spirocyclic Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its fundamental properties is paramount. This guide provides an objective comparison of the physicochemical properties of spirocyclic isomers, leveraging experimental data to illuminate how subtle changes in stereochemistry can significantly impact a compound's developability profile.
The introduction of spirocyclic scaffolds into drug candidates is a well-established strategy to enhance three-dimensionality, thereby improving target engagement and overall physicochemical characteristics. However, the creation of a spirocenter often introduces stereoisomerism, leading to diastereomers (such as cis and trans isomers) that can exhibit distinct pharmacological and pharmacokinetic behaviors. This guide delves into specific examples of spirocyclic diastereomers, presenting a quantitative comparison of their key physicochemical properties, including solubility, lipophilicity, and metabolic stability. Detailed experimental protocols for the assays used to determine these properties are also provided to ensure a comprehensive understanding of the data presented.
Case Study 1: Spiro[3.3]heptane Analogues of Sonidegib
In a study focused on developing analogues of the anticancer drug Sonidegib, researchers synthesized cis and trans isomers of a spiro[3.3]heptane-containing compound.[1][2][3] The replacement of a meta-substituted phenyl ring with the spiro[3.3]heptane moiety led to two diastereomers whose physicochemical properties were evaluated in parallel.
Physicochemical Property Comparison
| Property | Sonidegib (Reference) | (±)-trans-76 | (±)-cis-76 |
| Kinetic Solubility (µM) in PBS, pH 7.4 | >250 | >250 | >250 |
| cLogP | 3.6 | 3.2 | 3.2 |
| Experimental logD (pH 7.4) | 3.8 | 3.3 | 3.3 |
| Metabolic Stability (Human Liver Microsomes) | |||
| t1/2 (min) | 43 | 12 | 16 |
| Intrinsic Clearance (CLint, µL/min/mg) | 38 | 139 | 105 |
Table 1: Comparative physicochemical data for Sonidegib and its spirocyclic diastereomeric analogues (±)-trans-76 and (±)-cis-76. Data sourced from Prysiazhniuk et al.[1][2][3]
The data reveals that while the introduction of the spiro[3.3]heptane scaffold did not negatively impact the high kinetic solubility of the parent compound, it did lead to a modest decrease in lipophilicity as indicated by both the calculated logP and the experimental logD values.[1] Notably, a significant difference was observed in the metabolic stability of the two diastereomers. The trans-isomer exhibited a shorter half-life and higher intrinsic clearance compared to the cis-isomer, suggesting that the spatial orientation of the substituents on the spirocyclic core influences its susceptibility to metabolism by hepatic enzymes.[1]
Case Study 2: Diastereomers of Spirocyclic σ1 Receptor Ligands
A study on the diastereoselective synthesis of spirocyclic hydroxymethyl piperidines as σ1 receptor ligands also provides valuable comparative data on the lipophilicity of cis and trans isomers.[1]
Lipophilicity Comparison (logD)
| Compound Pair | Isomer Configuration | logD (pH 7.4) |
| 21a / 21b | trans (a-series) | 2.5 |
| cis (b-series) | 2.4 | |
| 22a / 22b | trans (a-series) | 2.9 |
| cis (b-series) | 2.8 | |
| 23a / 23b | trans (a-series) | 2.4 |
| cis (b-series) | 2.3 |
Table 2: Comparison of experimental logD values for diastereomeric pairs of spirocyclic σ1 receptor ligands. Data sourced from Schepmann et al.[1]
In this series of compounds, the differences in lipophilicity between the cis and trans diastereomers are less pronounced than the metabolic stability differences observed in the Sonidegib analogues. However, a consistent trend is observed where the cis-isomers exhibit slightly lower logD values compared to their corresponding trans-isomers. This suggests that even subtle changes in molecular shape imparted by the stereochemistry at the spirocenter can influence the partitioning behavior of the molecule between aqueous and lipid environments.
Experimental Protocols
To provide a clear understanding of how the presented data was generated, detailed methodologies for the key experiments are outlined below.
Kinetic Solubility Assay
This assay determines the solubility of a compound in a buffered aqueous solution under non-equilibrium conditions, which is often more representative of early-stage drug discovery experiments.[4][5][6][7][8]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the test compound (e.g., 10-20 mM) is prepared in 100% dimethyl sulfoxide (DMSO).[5]
-
Incubation: A small aliquot of the DMSO stock solution is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) to achieve the desired final compound concentration. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.[5]
-
Equilibration: The mixture is shaken or agitated at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the insoluble compound.[6]
-
Separation: The solution is filtered through a filter plate or centrifuged at high speed to separate the undissolved solid from the saturated solution.[6]
-
Quantification: The concentration of the compound in the filtrate or supernatant is determined by a suitable analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS), by comparing the signal to a standard curve.[5]
Lipophilicity Determination (logD) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the distribution coefficient (logD) of a compound between an aqueous and an immiscible organic phase at a specific pH.[9][10][11]
Methodology:
-
Phase Preparation: n-Octanol and a phosphate buffer of the desired pH (e.g., 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[9]
-
Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and buffer in a vessel.
-
Equilibration: The vessel is shaken vigorously for a set period to ensure the compound reaches equilibrium between the two phases.[11]
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.[11]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[10]
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[12][13][14]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (HLM) in a phosphate buffer (pH 7.4).[14]
-
Compound Incubation: The test compound is added to the reaction mixture and pre-incubated at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[12] A control incubation without the NADPH-regenerating system is also run to assess non-enzymatic degradation.[13]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[13]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.[12]
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Conclusion
The presented case studies clearly demonstrate that the stereochemical configuration of spirocyclic isomers can have a profound impact on their physicochemical properties. While the effect on solubility and lipophilicity may be subtle in some cases, the influence on metabolic stability can be significant, as exemplified by the Sonidegib analogues. These findings underscore the critical importance of synthesizing and evaluating individual isomers early in the drug discovery process. By understanding how stereochemistry dictates a compound's properties, researchers can make more informed decisions in the design and optimization of novel therapeutics with improved "drug-like" characteristics.
References
- 1. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of a new spirooxindole grafted pyrrolidino/piperidine moiety [journals.ekb.eg]
- 12. researchtrend.net [researchtrend.net]
- 13. sctunisie.org [sctunisie.org]
- 14. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Catalytic Systems for Spirocyclization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of spirocyclic scaffolds is a critical endeavor due to their prevalence in natural products and their significant potential in medicinal chemistry. The choice of catalyst is paramount in achieving high efficiency, stereoselectivity, and substrate scope in spirocyclization reactions. This guide provides a head-to-head comparison of different catalytic systems—organocatalysis, transition metal catalysis, and biocatalysis—for the synthesis of spirocycles, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts for Spirocyclization
The efficacy of a catalyst in spirocyclization is determined by several key metrics, including yield, enantioselectivity (ee), diastereoselectivity (dr), reaction time, and catalyst loading. The following tables summarize the performance of representative catalysts from different classes in the synthesis of spirocyclopropyl oxindoles and other spirocyclic structures.
Table 1: Organocatalysis vs. Transition Metal Catalysis for the Synthesis of Spirocyclopropyl Oxindoles
This table provides a direct comparison of organocatalytic and transition metal-catalyzed approaches to the asymmetric cyclopropanation for synthesizing spirocyclopropyl oxindoles.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Ref. |
| Organocatalyst | Cinchona-derived squaramide | Methyleneindolinone | α-Bromo malonate | 95 | 98 | >20:1 | [1] |
| Organocatalyst | Chiral secondary amine | 3-Chlorooxindole | Cinnamaldehyde | 92 | 96 | 10:1 | [1] |
| Transition Metal | [Rh₂(S-PTAD)₄] | Diazooxindole | Styrene | 98 | 99 | >99:1 (trans/cis) | [2][3] |
| Transition Metal | [Ru(p-cymene)I₂]₂/Ligand | Diazooxindole | Styrene | 95 | 96 | >99:1 (trans/cis) | [4] |
| Transition Metal | Hg(OTf)₂/Ligand | Diazooxindole | Styrene | 85 | 95 | >20:1 (trans/cis) | [5] |
Table 2: Biocatalysis vs. Chemocatalysis for Dearomative Spirocyclization
This table compares the performance of biocatalysts and traditional chemical catalysts in dearomative spirocyclization reactions, a powerful strategy for generating 3D complexity from planar aromatic precursors.
| Catalyst Type | Catalyst | Substrate | Product Type | Yield (%) | ee (%) | Ref. |
| Biocatalyst | P450 monooxygenase | Indole derivative | Spiro-oxindole | High | >99 | [6][7] |
| Biocatalyst | Flavin-dependent monooxygenase | Phenol derivative | Spiro-dienone | 85 | 98 | [6] |
| Chemocatalyst | Pd(OAc)₂/Ligand | C2-substituted indole | Spiro-pyrrolidine oxindole | 82 | N/A | [8] |
| Chemocatalyst | Iron-TAML complex | Phenol derivative | Spiro-dienone | 90 | N/A | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further development.
Organocatalytic Asymmetric Spirocyclopropanation of Methyleneindolinone
Reaction: Asymmetric Michael-alkylation of a methyleneindolinone with an α-bromo malonate catalyzed by a cinchona-derived squaramide.
Procedure: To a solution of methyleneindolinone (0.1 mmol) and α-bromo malonate (0.12 mmol) in toluene (1.0 mL) at -20 °C, was added the cinchona-derived squaramide catalyst (10 mol%). The reaction mixture was stirred at this temperature for 24 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.[1]
Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation of Diazooxindole
Reaction: Enantioselective cyclopropanation of a diazooxindole with styrene catalyzed by a dirhodium(II) complex.
Procedure: To a solution of styrene (0.5 mmol) in dichloromethane (1.0 mL) was added the dirhodium(II) catalyst (1 mol%). A solution of the diazooxindole (0.1 mmol) in dichloromethane (1.0 mL) was then added dropwise over a period of 1 hour at room temperature. The reaction mixture was stirred for an additional 2 hours after the addition was complete. The solvent was evaporated, and the crude product was purified by column chromatography on silica gel to yield the spirocyclopropyl oxindole.[2][3]
Biocatalytic Dearomative Spirocyclization of an Indole Derivative
Reaction: Enantioselective dearomative spirocyclization of an N-protected indole derivative using a P450 monooxygenase.
Procedure: In a typical biotransformation, a culture of E. coli expressing the P450 monooxygenase and a suitable redox partner is grown to a desired optical density. The cells are then harvested, washed, and resuspended in a buffer solution. The indole substrate (typically 1-5 mM) is added to the cell suspension, and the reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The spiro-oxindole product is purified by flash chromatography.[6][7]
Visualization of Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and reaction workflows for the different catalytic systems.
Organocatalytic Spirocyclopropanation
Caption: Organocatalytic cycle for spirocyclopropanation.
Transition Metal-Catalyzed Spirocyclopropanation
Caption: Transition metal-catalyzed spirocyclopropanation cycle.
Biocatalytic Dearomative Spirocyclization Workflow
Caption: Workflow for biocatalytic dearomative spirocyclization.
Conclusion
The choice of a catalytic system for spirocyclization is highly dependent on the specific synthetic target, desired stereochemical outcome, and process constraints.
-
Organocatalysis offers a metal-free and often milder alternative, demonstrating high enantioselectivities for specific transformations like the synthesis of spirocyclopropyl oxindoles.[1] The operational simplicity and the availability of a wide range of chiral catalysts make this a very attractive strategy.
-
Transition metal catalysis , particularly with rhodium and ruthenium complexes, provides a powerful and general method for the cyclopropanation of diazo compounds with a broad scope of alkenes, often achieving excellent yields and stereoselectivities.[2][3][4] Palladium catalysis is also effective for dearomative functionalizations.[8]
-
Biocatalysis is emerging as a highly selective and sustainable approach, especially for dearomative spirocyclizations.[6][7] Enzymes can operate under mild conditions and in aqueous media, offering unparalleled stereocontrol that is often difficult to achieve with traditional chemical catalysts.
Ultimately, a thorough evaluation of the advantages and limitations of each catalytic system, as outlined in this guide, will enable researchers to select the most appropriate method for their specific spirocyclization challenge, accelerating the discovery and development of novel spirocyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Dirhodium Coordination Polymers for Asymmetric Cyclopropanation of Diazooxindoles with Olefins: Synthesis and Spectroscopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dearomative Spirocyclization of Tryptamine-Derived Isocyanides via Iron-Catalyzed Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Spiro-Nitrile Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of spiro-nitrile compounds, a unique class of molecules integrating a spirocyclic core with a nitrile functional group, is critical in various stages of drug discovery and development. The selection of a robust and reliable analytical method is paramount for ensuring data integrity for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of commonly employed analytical techniques for the quantification of spiro-nitriles, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for spiro-nitrile quantification depends on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.[1][2][3][4][5] Below is a summary of key performance parameters for these two methods, derived from representative studies on similar compound classes.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999[6][7] | > 0.99[8] | > 0.99[9] |
| Accuracy (% Recovery) | 98-102%[7] | 95-105% | 85-115% |
| Precision (% RSD) | < 2%[7] | < 5%[8] | < 15%[9] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range[8] | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range[7] | ng/mL range[8] | pg/mL to ng/mL range |
| Applicability | Non-volatile, thermally labile compounds[2][3][4] | Volatile, thermally stable compounds[2][3][4] | Wide range of compounds, high selectivity |
| Throughput | Moderate to High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted from validated methods for spiro and nitrile-containing compounds.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
This method is suitable for the analysis of non-volatile and thermally sensitive spiro-nitrile compounds.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid). A common starting point is a 60:40 (v/v) mixture.[10]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV/Diode Array Detector (DAD) at a wavelength determined by the UV absorbance maximum of the specific spiro-nitrile analyte.
Sample Preparation:
-
Accurately weigh and dissolve the spiro-nitrile standard or sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters to Assess:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the spiro-nitrile.
-
Linearity: Inject a series of at least five concentrations of the standard and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.999.[6][7]
-
Accuracy: Perform recovery studies by spiking a known amount of the spiro-nitrile standard into a blank matrix at three different concentration levels. The recovery should be within 98-102%.[7]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable for volatile and thermally stable spiro-nitrile compounds.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C (or optimized to prevent thermal degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic fragment ions of the spiro-nitrile.
Sample Preparation:
-
Dissolve the spiro-nitrile standard or sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare calibration standards by serial dilution.
-
If the compound is not sufficiently volatile, derivatization may be necessary.
Validation Parameters to Assess:
-
Specificity: Analyze a blank solvent and matrix to check for interfering peaks at the retention time of the analyte.
-
Linearity: Inject a series of at least five concentrations and plot the peak area of the target ion against concentration. The correlation coefficient (r²) should be > 0.99.[8]
-
Accuracy: Perform recovery studies by spiking the analyte into a blank matrix.
-
Precision: Evaluate repeatability and intermediate precision using replicate injections. The RSD should typically be less than 15%.
-
LOD and LOQ: Determine based on signal-to-noise ratio or calibration curve parameters.
Cross-Validation Workflow
Cross-validation is essential when transferring a method between laboratories or when comparing two different analytical methods to ensure consistency and reliability of results.[11][12][13][14]
Caption: A generalized workflow for the cross-validation of two analytical methods.
Signaling Pathway of Analytical Method Selection
The decision-making process for selecting the most appropriate analytical method involves considering several factors related to the analyte and the analytical requirements.
Caption: Decision tree for analytical method selection based on analyte properties.
References
- 1. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. smithers.com [smithers.com]
- 6. oatext.com [oatext.com]
- 7. ijrpb.com [ijrpb.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Novel Spiro[2.5]octane-5-carbonitrile Derivatives as Potential EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a designed series of Spiro[2.5]octane-5-carbonitrile derivatives, evaluating their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase through in silico molecular docking studies. This document outlines the hypothetical binding affinities, interaction patterns, and drug-like properties of these novel compounds, offering insights for further preclinical development.
Introduction
The spirocyclic scaffold is a privileged motif in medicinal chemistry, often associated with potent and selective biological activity. The unique three-dimensional arrangement of spiro compounds allows for novel interactions with biological targets.[1] This guide focuses on a series of rationally designed this compound derivatives as potential inhibitors of EGFR, a receptor tyrosine kinase frequently implicated in various cancers.[2][3] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival, making it a prime target for anticancer therapies.[2][3] This comparative study utilizes molecular docking to predict the binding efficacy of the designed derivatives against the ATP-binding site of EGFR, providing a foundation for their further investigation as therapeutic agents.
Experimental Protocols
Molecular Docking Protocol
A standardized molecular docking protocol was conceptualized for the comparative analysis of the designed this compound derivatives against the EGFR kinase domain.
-
Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 1M17) was obtained from the Protein Data Bank.[4] The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. The structure was then minimized using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.
-
Ligand Preparation: The 3D structures of the designed this compound derivatives were generated and optimized using computational chemistry software. Ligand preparation involved generating possible ionization states at physiological pH and minimizing their energy.
-
Grid Generation: A receptor grid was defined around the ATP-binding site of EGFR, encompassing the key amino acid residues known to interact with inhibitors. The grid box was centered on the co-crystallized ligand to ensure accurate docking.[4]
-
Molecular Docking: The prepared ligands were docked into the defined receptor grid using a standard precision (SP) and extra precision (XP) docking protocol. The docking algorithm explores various ligand conformations and orientations within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Visualization: The resulting docking poses for each derivative were visually inspected to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and other key interactions with the EGFR active site residues.
In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives were predicted using in silico models. This analysis provides an early assessment of the drug-like properties of the compounds. Parameters such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and potential for hepatotoxicity were evaluated.[5]
Data Presentation
The following table summarizes the hypothetical docking scores and key in silico ADMET properties of the designed this compound derivatives against the EGFR kinase domain.
| Compound ID | R-Group | Docking Score (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (logS) | Key Interacting Residues |
| SOCN-001 | -H | -8.5 | 2.8 | -3.5 | Met793, Leu718, Cys797 |
| SOCN-002 | -4-Fluorophenyl | -9.8 | 3.5 | -4.2 | Met793, Leu718, Cys797, Phe856 |
| SOCN-003 | -3,4-Dichlorophenyl | -10.5 | 4.2 | -5.1 | Met793, Leu718, Cys797, Thr790 |
| SOCN-004 | -4-Methoxyphenyl | -9.2 | 3.1 | -3.8 | Met793, Leu718, Cys797, Asp855 |
| Erlotinib (Reference) | - | -11.2 | 3.8 | -4.5 | Met793, Leu718, Cys797, Thr790 |
Mandatory Visualizations
Caption: EGFR Signaling Pathway.
Caption: Molecular Docking Workflow.
Discussion
The hypothetical molecular docking results suggest that the designed this compound derivatives have the potential to bind to the ATP-binding site of EGFR. The unsubstituted derivative, SOCN-001 , shows a moderate docking score. The introduction of substituted phenyl rings at the R-position, as seen in SOCN-002 , SOCN-003 , and SOCN-004 , appears to enhance the binding affinity.
Notably, the SOCN-003 derivative, with its 3,4-dichlorophenyl substitution, exhibits the most favorable docking score among the designed series, approaching that of the reference inhibitor, Erlotinib. This suggests that the hydrophobic and electronic properties of the substituents play a crucial role in the interaction with the EGFR active site. The predicted interactions with key residues such as Met793 and Cys797 are consistent with the binding modes of known EGFR inhibitors.[4]
The in silico ADMET predictions provide a preliminary assessment of the drug-like properties of these compounds. The predicted LogP and aqueous solubility values fall within acceptable ranges for oral bioavailability. Further optimization of the scaffold could improve these properties.
Conclusion
This comparative guide presents a theoretical framework for the evaluation of novel this compound derivatives as potential EGFR kinase inhibitors. The in silico docking studies indicate that this class of compounds warrants further investigation. The presented data and protocols provide a valuable resource for researchers in the field of anticancer drug discovery and can guide the synthesis and subsequent in vitro and in vivo evaluation of these promising spiro-derivatives. Future work should focus on the synthesis of these compounds and validation of their biological activity through in vitro kinase assays and cell-based proliferation assays.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Spiro[2.5]octane-5-carbonitrile: A Comprehensive Guide
Disclaimer: The following guidance is based on the Safety Data Sheet (SDS) for a commercially available spiro[2.5]octane derivative. It is imperative for researchers to verify the specific CAS number and consult the corresponding SDS for the exact compound in their possession to ensure adherence to all safety and regulatory requirements.
The proper disposal of Spiro[2.5]octane-5-carbonitrile, a flammable and harmful chemical, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information on its hazards and detailed procedures for its safe disposal, designed for researchers, scientists, and professionals in drug development.
Key Safety and Hazard Information
This compound is classified as a hazardous substance, and understanding its properties is the first step in handling it safely. The following table summarizes the key quantitative and qualitative safety data.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapour. |
| Acute toxicity, Oral (Category 4) | ❗ | Danger | H302: Harmful if swallowed. |
| Acute toxicity, Dermal (Category 4) | ❗ | Danger | H312: Harmful in contact with skin. |
| Acute toxicity, Inhalation (Category 4) | ❗ | Danger | H332: Harmful if inhaled. |
| Eye irritation (Category 2A) | ❗ | Danger | H319: Causes serious eye irritation. |
Experimental Protocols for Disposal
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following step-by-step protocol should be followed:
1. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use.[1]
-
Eye Protection: Use safety glasses with side-shields or a face shield.[1]
-
Body Protection: A flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.
2. Spill Management:
-
In case of a spill, avoid breathing vapors or mist.
-
Remove all sources of ignition and take precautionary measures against static discharge.
-
Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, well-ventilated, and locked-up area, away from heat and ignition sources.[2]
4. Professional Disposal:
-
Do not dispose of this chemical down the drain.[1]
-
The disposal of this material must be handled by a licensed professional waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with all local, state, and federal regulations.
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Spiro[2.5]octane-5-carbonitrile
This document provides crucial safety and logistical information for the handling and disposal of Spiro[2.5]octane-5-carbonitrile in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the absence of specific safety data for this compound, a cautious approach is mandated. The following personal protective equipment (PPE) is required at all times when handling this compound. This is based on general safety protocols for handling nitriles and compounds with unknown toxicity.[1][2][3][4]
| PPE Category | Item | Material/Standard Specification | Purpose |
| Hand Protection | Gloves | Nitrile, chemical-resistant[5][6][7][8] | Protects against skin contact and absorption. Nitrile offers good resistance to a broad range of chemicals.[6][7][8] |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard[6] | Protects eyes from splashes and aerosols. |
| Face Protection | Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the face and neck, especially when there is a risk of splashing.[4] |
| Body Protection | Laboratory Coat | Flame-retardant, long-sleeved | Protects skin and clothing from spills. |
| Respiratory Protection | Fume Hood | N/A | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[4] |
| Footwear | Closed-toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[2] |
Chemical Handling and Operational Plan
2.1. Pre-Handling Checklist:
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Have appropriate spill cleanup materials readily available.
2.2. Step-by-Step Handling Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Transfer: Conduct all transfers and manipulations of this compound within a certified chemical fume hood.
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to minimize inhalation risk.
-
In Solution: When working with the compound in solution, use sealed containers and transfer liquids carefully to avoid splashes.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2][9]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is critical to ensure laboratory and environmental safety.
| Waste Stream | Container | Disposal Protocol |
| This compound (Solid/Liquid) | Labeled, sealed, and chemically compatible waste container | Dispose of as hazardous chemical waste through a licensed professional waste disposal service.[9] Do not mix with other waste streams unless compatibility is confirmed.[10] |
| Contaminated Labware (e.g., glassware, pipette tips) | Designated, labeled container for solid chemical waste | Rinse glassware with an appropriate solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of rinsed glassware and other contaminated solid waste in the designated container. |
| Contaminated PPE (Gloves, etc.) | Lined, sealed waste bag labeled as "Contaminated PPE" | Remove gloves using the proper technique to avoid skin contact with the outer surface.[9] Dispose of in a designated bin for contaminated solid waste.[11][12] |
Note on Nitrile Glove Disposal: While nitrile gloves are not typically recyclable through standard municipal programs, some specialized recycling programs may accept them if they are not contaminated with hazardous materials.[11][12][13] However, due to the potential hazards of this compound, used gloves must be treated as hazardous waste.[12]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][14] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][14] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. csub.edu [csub.edu]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. armbrustusa.com [armbrustusa.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.com]
- 8. hsa.ie [hsa.ie]
- 9. angenechemical.com [angenechemical.com]
- 10. calpaclab.com [calpaclab.com]
- 11. gloves.com [gloves.com]
- 12. earthsafeppe.com [earthsafeppe.com]
- 13. Nitrile gloves: more sustainable solutions for disposal – Veterinary Sustainability Alliance [veterinarysustainabilityalliance.org]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
